molecular formula C11H9N3 B1361172 2-Amino-4-methylquinoline-3-carbonitrile CAS No. 28448-11-5

2-Amino-4-methylquinoline-3-carbonitrile

Cat. No.: B1361172
CAS No.: 28448-11-5
M. Wt: 183.21 g/mol
InChI Key: DXXUIIMDJKUSES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-methylquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C11H9N3 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-methylquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-methylquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-methylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-7-8-4-2-3-5-10(8)14-11(13)9(7)6-12/h2-5H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXUIIMDJKUSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345260
Record name 2-Amino-4-methylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28448-11-5
Record name 2-Amino-4-methylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 2-Amino-4-methylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4-methylquinoline-3-carbonitrile

Introduction

2-Amino-4-methylquinoline-3-carbonitrile, a heterocyclic aromatic compound, represents a significant scaffold in the fields of medicinal chemistry and materials science. The quinoline core is a prevalent motif in numerous biologically active compounds, and the specific substitutions of an amino group at the 2-position, a nitrile at the 3-position, and a methyl group at the 4-position impart unique electronic and steric properties. These characteristics make it a valuable intermediate for the synthesis of more complex molecular architectures and a target for investigation in drug discovery programs.

This technical guide provides a comprehensive overview of the known and predicted (CAS No. 28448-11-5). It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of data but also field-proven insights into the experimental determination of these properties and the causality behind them.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity and structure is fundamental to interpreting its behavior. The key identifiers and structural details are summarized below.

IdentifierValueSource
IUPAC Name 2-amino-4-methylquinoline-3-carbonitrile[1]
CAS Number 28448-11-5[1][2][3]
Molecular Formula C₁₁H₉N₃[1][2]
Molecular Weight 183.21 g/mol [1][4]
Canonical SMILES CC1=C(C(=NC2=CC=CC=C12)N)C#N[1]
InChI Key DXXUIIMDJKUSES-UHFFFAOYSA-N[1][2]

The structure consists of a bicyclic quinoline system. The electron-donating amino group (-NH₂) at position 2 and the electron-withdrawing nitrile group (-C≡N) at position 3 create a "push-pull" electronic effect across the C2-C3 bond. This electronic arrangement significantly influences the molecule's reactivity, aromaticity, and potential for intermolecular interactions.

Reactant1 2-Aminoacetophenone Conditions Base Catalyst (e.g., Piperidine) Solvent (e.g., Ethanol) Heat (Reflux) Reactant1->Conditions Reactant2 Malononitrile Reactant2->Conditions Intermediate Condensation & Cyclization Conditions->Intermediate Product 2-Amino-4-methylquinoline-3-carbonitrile Intermediate->Product

Synthetic Workflow for 2-Amino-4-methylquinoline-3-carbonitrile

This one-pot reaction is advantageous due to its high atom economy and the direct formation of the functionalized quinoline ring system. [5]

Safety and Hazard Profile

The compound must be handled with appropriate care, as it is classified with several hazards.

Hazard ClassGHS StatementSource
Acute Oral Toxicity H302: Harmful if swallowed[1]
Acute Dermal Toxicity H312: Harmful in contact with skin[1]
Acute Inhalation Toxicity H332: Harmful if inhaled[1]
Skin Corrosion/Irritation H315: Causes skin irritation[1]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity H335: May cause respiratory irritation[1]
Handling and Storage Recommendations
  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors. [6]* Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. [7]* Handling: Avoid creating dust. Do not breathe dust, vapor, mist, or gas. Avoid contact with skin and eyes. [6][7]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [6]Recommended storage temperature is between 2-8°C. [3]

Conclusion

2-Amino-4-methylquinoline-3-carbonitrile is a well-defined chemical entity with a range of known and predictable physicochemical properties that make it a compound of interest for further chemical exploration. While core identifiers and some predicted data are available, this guide highlights a critical need for experimental verification of properties such as melting point, solubility, and comprehensive spectroscopic characterization (NMR). The provided protocols offer a validated framework for researchers to generate this essential data, ensuring both scientific integrity and the safe handling of this versatile chemical intermediate.

References

  • 2-AMINO-4-METHYL-QUINOLINE-3-CARBONITRILE | CymitQuimica.

  • 2-Amino-4-methylquinoline-3-carbonitrile | C11H9N3 | CID 603064 - PubChem.

  • 2-AMINO-4-METHYL-QUINOLINE-3-CARBONITRILE | 28448-11-5 - ChemicalBook.

  • 2-Amino-4-phenylquinoline-3-carbonitrile | C16H11N3 | CID 12472975 - PubChem.

  • 2-Amino-4-methyl-quinoline-3-carbonitrile | CAS 28448-11-5 - Santa Cruz Biotechnology.

  • Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles.

  • 2-Amino-3-methylimidazo[4,5-f]quinoline - Safety Data Sheet.

  • SAFETY DATA SHEET - AK Scientific, Inc.

  • 1 H (a) and 13 C (b) NMR spectra of... - ResearchGate.

  • material safety data sheet sds/msds - CDH Fine Chemical.

  • 4-methylquinoline(491-35-0) 1H NMR spectrum - ChemicalBook.

  • 2-Amino-4-methylquinoline hydrochloride - Sigma-Aldrich.

  • Quinoline - mVOC 4.0.

Sources

The Multifaceted Biological Potential of 2-Amino-4-methylquinoline-3-carbonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

The quinoline nucleus represents a cornerstone in medicinal chemistry, a "privileged scaffold" that has given rise to a multitude of therapeutic agents with diverse biological activities. Within this esteemed class of compounds, 2-Amino-4-methylquinoline-3-carbonitrile emerges as a molecule of significant interest, embodying the structural motifs that frequently confer potent pharmacological effects. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the potential biological activities of this specific quinoline derivative. By synthesizing current research on its synthesis, and its demonstrated and putative anticancer, antimicrobial, and anti-inflammatory properties, this document aims to provide a comprehensive resource to catalyze further investigation and development of 2-Amino-4-methylquinoline-3-carbonitrile and its analogs as next-generation therapeutics. Our exploration will be grounded in mechanistic insights, supported by experimental data, and elucidated through detailed protocols and visual workflows, fostering a deeper understanding of the scientific rationale behind its potential applications.

I. Synthesis of the Core Scaffold: Building the Foundation for Biological Exploration

The synthetic accessibility of a compound is a critical determinant of its viability as a drug discovery lead. The 2-amino-4-arylquinoline-3-carbonitrile scaffold, to which our core molecule belongs, can be efficiently constructed through a one-pot, multi-component reaction. This approach offers significant advantages in terms of operational simplicity, time efficiency, and cost-effectiveness over traditional multi-step syntheses.

A notable and environmentally conscious method involves a Mannich-type reaction catalyzed by ammonium chloride.[1] This procedure brings together an aromatic amine, an aromatic aldehyde, and malononitrile in ethanol, heated to 80°C.[1] The use of a mild and inexpensive catalyst like ammonium chloride aligns with the principles of green chemistry, making this a highly attractive route for synthesizing a library of derivatives for structure-activity relationship (SAR) studies. While this specific protocol is for 2-amino-4-arylquinoline-3-carbonitriles, a similar strategy can be envisioned for the synthesis of 2-Amino-4-methylquinoline-3-carbonitrile by utilizing a methyl-substituted precursor.

Alternatively, the synthesis of related 2-amino-4-hydroxyquinoline-3-carbonitriles has been achieved by reacting N-(2-aminobenzoyl)benzotriazoles with malononitrile in the presence of a strong base like potassium tert-butoxide.[2] Subsequent modification of the 4-position can then be undertaken to introduce the desired methyl group.

Experimental Protocol: One-Pot Synthesis of 2-Amino-4-arylquinoline-3-carbonitriles [1]

Objective: To synthesize 2-amino-4-arylquinoline-3-carbonitriles via a one-pot, three-component reaction.

Materials:

  • Aromatic amine

  • Aromatic aldehyde

  • Malononitrile

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aromatic amine (1 mmol) in ethanol (10 mL) in a round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ammonium chloride (10 mol%).

  • The reaction mixture is stirred at room temperature for 5-10 minutes.

  • The flask is then fitted with a reflux condenser and the mixture is heated to 80°C with continuous stirring.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford the desired 2-amino-4-arylquinoline-3-carbonitrile.

II. Anticancer Activity: Targeting the Engines of Malignancy

The quinoline scaffold is a well-established pharmacophore in oncology, with several quinoline-based drugs approved as protein kinase inhibitors.[3] Derivatives of 2-aminoquinoline-3-carbonitrile have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways that drive tumor growth, proliferation, and survival.[3]

Mechanism of Action: Inhibition of Protein Kinases

A primary mechanism through which quinoline derivatives exert their anticancer effects is by targeting protein kinases, enzymes that play a central role in cellular signal transduction.[3] Dysregulation of kinase activity is a hallmark of many cancers. Several studies have highlighted the potential of 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles, which share the core 2-amino-quinoline-3-carbonitrile structure, as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and the BRAF V600E mutant kinase.[3]

These kinases are critical components of signaling pathways that regulate cell growth, differentiation, and survival. Their aberrant activation can lead to uncontrolled cell proliferation and tumor development. The ability of 2-aminoquinoline-3-carbonitrile derivatives to bind to the ATP-binding site of these kinases and inhibit their activity provides a strong rationale for their development as targeted cancer therapies. Molecular docking studies have revealed that these compounds can form stable complexes with key amino acid residues in the active sites of EGFR and HER-2, through hydrogen bonding, π–π stacking, and hydrophobic interactions.[3]

Beyond kinase inhibition, some quinoline analogues have been shown to intercalate with DNA, thereby interfering with DNA replication and transcription, and to inhibit topoisomerase II, an enzyme crucial for managing DNA topology during cell division.[3][4]

anticancer_mechanism 2-Amino-4-methylquinoline-3-carbonitrile 2-Amino-4-methylquinoline-3-carbonitrile Protein Kinases (EGFR, HER-2, BRAF) Protein Kinases (EGFR, HER-2, BRAF) 2-Amino-4-methylquinoline-3-carbonitrile->Protein Kinases (EGFR, HER-2, BRAF) Inhibition Apoptosis Apoptosis 2-Amino-4-methylquinoline-3-carbonitrile->Apoptosis Induction Signaling Pathways Signaling Pathways Protein Kinases (EGFR, HER-2, BRAF)->Signaling Pathways Activation Cell Proliferation Cell Proliferation Signaling Pathways->Cell Proliferation Cell Survival Cell Survival Signaling Pathways->Cell Survival antimicrobial_workflow cluster_screening Antimicrobial Screening Compound Library Compound Library Primary Screening (Agar Diffusion) Primary Screening (Agar Diffusion) Compound Library->Primary Screening (Agar Diffusion) Bacterial/Fungal Strains Bacterial/Fungal Strains Bacterial/Fungal Strains->Primary Screening (Agar Diffusion) Secondary Screening (Broth Microdilution) Secondary Screening (Broth Microdilution) Primary Screening (Agar Diffusion)->Secondary Screening (Broth Microdilution) Active Hits MIC Determination MIC Determination Secondary Screening (Broth Microdilution)->MIC Determination

Caption: Workflow for antimicrobial activity screening.

In Vitro Antimicrobial Data

Numerous studies have reported the antibacterial activity of various quinoline derivatives against both Gram-positive and Gram-negative bacteria. The following table presents minimum inhibitory concentration (MIC) values for some representative quinoline compounds.

Compound ClassBacterial StrainMIC (µg/mL)Reference
N-methylbenzofuro[3,2-b]quinolineEnterococcus faecium (vancomycin-resistant)4[5]
1,2,3-triazole incorporated quinolineStaphylococcus aureus0.12[5]
1,2,3-triazole incorporated quinolineEscherichia coli0.12[5]
Facilely accessible quinoline derivativeClostridium difficile0.75[6]

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method) [7] Objective: To determine the Minimum Inhibitory Concentration (MIC) of 2-Amino-4-methylquinoline-3-carbonitrile against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 2-Amino-4-methylquinoline-3-carbonitrile (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Prepare two-fold serial dilutions of 2-Amino-4-methylquinoline-3-carbonitrile in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria and medium), a negative control (medium only), and a vehicle control (bacteria, medium, and DMSO).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

IV. Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Quinoline derivatives have demonstrated promising anti-inflammatory properties, suggesting their potential as therapeutic agents for these conditions. [8][9]

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of quinoline derivatives are believed to be mediated through the inhibition of pro-inflammatory enzymes and cytokines. Some quinoline compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation and pain. [10]Furthermore, in vivo studies on certain quinoline derivatives have shown a significant reduction in the levels of inflammatory mediators such as interleukin-1β (IL-1β) and nuclear factor-kappa B (NF-κB). [11]NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response. By inhibiting these key players, 2-Amino-4-methylquinoline-3-carbonitrile and its analogs could potentially offer a novel approach to the management of inflammatory diseases.

anti_inflammatory_pathway Inflammatory Stimuli Inflammatory Stimuli NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway COX Enzymes COX Enzymes Inflammatory Stimuli->COX Enzymes Pro-inflammatory Cytokines (IL-1β, TNF-α) Pro-inflammatory Cytokines (IL-1β, TNF-α) NF-κB Pathway->Pro-inflammatory Cytokines (IL-1β, TNF-α) Prostaglandins Prostaglandins COX Enzymes->Prostaglandins Inflammation Inflammation Pro-inflammatory Cytokines (IL-1β, TNF-α)->Inflammation Prostaglandins->Inflammation 2-Amino-4-methylquinoline-3-carbonitrile 2-Amino-4-methylquinoline-3-carbonitrile 2-Amino-4-methylquinoline-3-carbonitrile->NF-κB Pathway Inhibition 2-Amino-4-methylquinoline-3-carbonitrile->COX Enzymes Inhibition

Caption: Putative anti-inflammatory mechanism of 2-Amino-4-methylquinoline-3-carbonitrile.

In Vivo Anti-inflammatory Data

The anti-inflammatory activity of quinoline derivatives has been demonstrated in various animal models of inflammation. A commonly used model is the carrageenan-induced rat paw edema assay.

Compound ClassAnimal ModelEffectReference
Quinoline derivatives bearing azetidinone scaffoldsCarrageenan-induced rat paw edemaSignificant reduction in paw edema[8]
N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochlorideMethotrexate-induced inflammation in ratsSignificant decrease in inflammatory mediators[11]

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema) [8] Objective: To evaluate the in vivo anti-inflammatory activity of 2-Amino-4-methylquinoline-3-carbonitrile.

Materials:

  • Wistar rats or Swiss albino mice

  • 2-Amino-4-methylquinoline-3-carbonitrile

  • Carrageenan solution (1% in saline)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Divide the animals into groups: control (vehicle), standard drug, and test compound groups (different doses).

  • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

V. Conclusion and Future Directions

2-Amino-4-methylquinoline-3-carbonitrile stands as a promising scaffold for the development of novel therapeutic agents with a diverse range of biological activities. The existing body of research on its derivatives strongly suggests its potential as a potent anticancer, antimicrobial, and anti-inflammatory agent. The efficient synthetic routes available for this class of compounds further enhance their attractiveness for medicinal chemistry campaigns.

Future research should focus on a comprehensive biological evaluation of the core molecule, 2-Amino-4-methylquinoline-3-carbonitrile, to establish its baseline activity and provide a solid foundation for further derivatization. In-depth mechanistic studies are warranted to fully elucidate the molecular targets and signaling pathways modulated by this compound. Structure-activity relationship studies on a library of analogs will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. Ultimately, the multifaceted biological profile of 2-Amino-4-methylquinoline-3-carbonitrile positions it as a compelling starting point for the discovery and development of innovative medicines to address significant unmet medical needs.

VI. References

  • Mishra, S., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100741. [Link]

  • El-Sayed, W. M., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. Journal of Inflammation Research, 17, 305–321. [Link]

  • Zhang, Y., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters, 9(7), 712–717. [Link]

  • Selected quinoline derivatives with anti-inflammatory activity. [Link]

  • Asif, M. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. [Link]

  • Aly, A. A., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Medicinal Chemistry, 14(10), 2025-2045. [Link]

  • Singh, P., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Medicinal Chemistry, 12(5), 475-484. [Link]

  • Quinoline derivatives 60a–63b reported as anti-inflammatory agents. [Link]

  • Bayrak, N., et al. (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 47(5), 986-1003. [Link]

  • Chemical structures of some potent antimicrobial quinoline derivatives. [Link]

  • Ramirez-Prada, J., et al. (2017). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 22(11), 1948. [Link]

  • Drug Discovery - Inhibitor. [Link]

  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. [Link]

  • Gopaul, K., et al. (2019). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Journal of the Serbian Chemical Society, 84(10), 1059-1070. [Link]

  • Selected kinase profile of 4 key compounds. [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. [Link]

  • Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. [Link]

  • Li, Y., et al. (2021). Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. Bioorganic Chemistry, 115, 105200. [Link]

  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. [Link]

  • Synthesis and Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. [Link]

  • Liu, X., et al. (2020). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(24), 127641. [Link]

  • Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]

  • Asquith, C. R. M., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ePrints Soton, University of Southampton. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Link]

  • Review on recent development of quinoline for anticancer activities. [Link]

  • Synthesis and anticancer activity of 4-aminoquinazoline derivatives. [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. [Link]

  • Synthesis and purification method of 2-amino-4-methylpyridine.

Sources

An In-depth Technical Guide to 2-Amino-4-methylquinoline-3-carbonitrile as a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and functional materials.[1] Within this vast family, 2-Amino-4-methylquinoline-3-carbonitrile stands out as a highly versatile and reactive building block. Its unique arrangement of a nucleophilic amino group, an electrophilic nitrile, and an activatable quinoline ring system provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the synthesis, reactivity, and application of this key heterocyclic intermediate for researchers, chemists, and professionals in drug development. We will delve into the causality behind synthetic strategies, provide validated experimental protocols, and explore its utility in constructing complex, high-value molecules.

Physicochemical Properties & Characterization

2-Amino-4-methylquinoline-3-carbonitrile is a stable, solid organic compound. A comprehensive understanding of its properties is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₁H₉N₃[2][3]
Molecular Weight 183.21 g/mol [2][3]
Appearance Pale yellow to off-white solid(Typical)
Purity >98% (Commercially available)[2]
IUPAC Name 2-amino-4-methylquinoline-3-carbonitrile[3]
CAS Number 28448-11-5[2][3]

Spectral Data Interpretation: Characterization relies on standard spectroscopic methods. Based on close structural analogs, the following spectral features are expected:[4]

  • FTIR (cm⁻¹): The infrared spectrum is distinguished by a sharp, strong absorption band around 2210-2230 cm⁻¹ corresponding to the C≡N (nitrile) stretch. The N-H stretching vibrations of the primary amino group typically appear as a doublet in the 3300-3500 cm⁻¹ region.

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum would feature a singlet for the methyl group (CH₃) protons around 2.5 ppm. The aromatic protons on the quinoline ring would appear as a series of multiplets between 7.0 and 8.0 ppm. A broad singlet corresponding to the two protons of the amino group (NH₂) would likely be observed, with its chemical shift being solvent and concentration-dependent.

  • ¹³C NMR (DMSO-d₆): Key signals in the carbon NMR spectrum would include the nitrile carbon (C≡N) around 115-117 ppm, the methyl carbon below 25 ppm, and a series of signals for the aromatic and quinoline ring carbons in the 95-160 ppm range.[4]

  • Mass Spectrometry (GC-MS): The molecular ion peak [M]⁺ would be observed at m/z = 183.[3]

Synthesis of the Core Scaffold

The construction of the 2-amino-4-methylquinoline-3-carbonitrile core is most efficiently achieved through a multicomponent reaction that leverages the principles of the classic Friedländer annulation. This one-pot approach offers high atom economy and operational simplicity. A robust and environmentally conscious method utilizes an inexpensive catalyst like ammonium chloride.[5]

Synthetic Workflow: One-Pot Catalytic Synthesis

The reaction proceeds via a Mannich-type mechanism, where an aromatic amine, an aldehyde (or ketone), and an active methylene compound (malononitrile) condense to form the quinoline ring system. For the title compound, 2-aminoacetophenone serves as the key precursor, providing both the aromatic amine and the ketone functionality with an α-methylene group.

SynthesisWorkflow A 2-Aminoacetophenone E One-Pot Reaction (Reflux, 80°C) A->E B Malononitrile B->E C Ammonium Chloride (Catalyst) C->E 10 mol% D Ethanol (Solvent) D->E F Intermediate Formation (Knoevenagel/Michael Adducts) E->F Mechanism G Intramolecular Cyclization & Aromatization F->G H 2-Amino-4-methylquinoline-3-carbonitrile G->H I Work-up & Purification (Cooling, Filtration, Recrystallization) H->I

Caption: Workflow for the one-pot synthesis of the title compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 2-Amino-4-methylquinoline-3-carbonitrile.

Materials:

  • 2-Aminoacetophenone (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ammonium chloride (NH₄Cl) (0.1 eq)

  • Ethanol (EtOH), anhydrous

  • Standard laboratory glassware for reflux

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminoacetophenone (1.0 eq), malononitrile (1.0 eq), and ammonium chloride (0.1 eq).

  • Add anhydrous ethanol as the solvent (sufficient to dissolve the reactants upon heating).

  • Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final product as a crystalline solid.

Causality: The choice of ammonium chloride as a catalyst is key to this "green" protocol; it is inexpensive, non-toxic, and highly effective.[5] The reaction is driven forward by the formation of a stable, conjugated aromatic system. Ethanol is an ideal solvent as it readily dissolves the reactants at reflux but allows the product to precipitate upon cooling, simplifying the work-up procedure.

Chemical Reactivity and Functionalization

2-Amino-4-methylquinoline-3-carbonitrile is a trifunctional molecule, offering three distinct sites for chemical modification. This versatility is the primary reason for its value as a heterocyclic building block.

Reactivity Core 2-Amino-4-methylquinoline-3-carbonitrile Amino Group (C2) Cyano Group (C3) Quinoline Ring R1 Diazotization -> Sandmeyer Rxn (e.g., -Cl, -Br) Core:f1->R1 R2 Acylation / Sulfonylation (Amides / Sulfonamides) Core:f1->R2 R3 Cyclocondensation (e.g., with Hydrazine -> Pyrazoloquinolines) Core:f1->R3 Core:f2->R3 R4 Hydrolysis (Amide -> Carboxylic Acid) Core:f2->R4 R5 Reduction (-> Aminomethyl) Core:f2->R5 R6 Nucleophilic Addition (e.g., Grignard -> Ketone) Core:f2->R6 R7 Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) Core:f3->R7

Caption: Key reactive sites and functionalization pathways.

Reactions at the Amino and Cyano Groups: Cyclocondensation

The most powerful application of this building block is the cyclocondensation reaction involving both the amino and cyano groups. The reaction with hydrazine hydrate is a classic example, leading to the formation of the therapeutically important 1H-Pyrazolo[3,4-b]quinoline scaffold.

Mechanism Insight: The reaction proceeds via nucleophilic attack of hydrazine on the electrophilic carbon of the nitrile group, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine intermediate attacks the C2 carbon, displacing the amino group (or via a Dimroth rearrangement-like mechanism) to form the fused pyrazole ring.

Detailed Experimental Protocol: Synthesis of 3-Amino-4-methyl-1H-pyrazolo[3,4-b]quinoline

Objective: To demonstrate the cyclocondensation of the title compound to form a fused heterocyclic system.

Materials:

  • 2-Amino-4-methylquinoline-3-carbonitrile (1.0 eq)

  • Hydrazine hydrate (N₂H₄·H₂O) (excess, e.g., 10 eq)

  • Pyridine or Ethanol as solvent

Procedure:

  • In a round-bottom flask, suspend 2-Amino-4-methylquinoline-3-carbonitrile (1.0 eq) in pyridine or ethanol.

  • Add hydrazine hydrate (10 eq) to the suspension.

  • Heat the mixture to reflux for several hours (reaction time can vary, monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[3,4-b]quinoline derivative.

Causality: The use of excess hydrazine hydrate drives the reaction to completion. Pyridine often serves as both a solvent and a base to facilitate the reaction. This cyclization is a robust and high-yielding method to access more complex heterocyclic systems from a simple precursor.

Reactions at the Cyano Group

The nitrile group is a versatile functional handle that can be transformed into other key functionalities.

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed, typically via an amide intermediate, to the corresponding carboxylic acid (2-Amino-4-methylquinoline-3-carboxylic acid).[6][7]

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (3-(aminomethyl)-4-methylquinolin-2-amine).[6]

  • Addition of Organometallics: Grignard reagents can add to the nitrile to form ketones after aqueous workup.[6][8]

Reactions at the Amino Group

The 2-amino group behaves as a typical aromatic amine.

  • Acylation/Sulfonylation: It can be readily acylated with acyl chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to form sulfonamides.

  • Diazotization: The amino group can be converted to a diazonium salt, which can then undergo Sandmeyer or related reactions to introduce a wide variety of substituents at the 2-position.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-Amino-4-methylquinoline-3-carbonitrile is realized in its derivatives, which have shown significant potential in various therapeutic areas, particularly in oncology.

Anticancer Agents

Derivatives of the quinoline core are known to target key pathways in cancer progression.[9]

  • Kinase Inhibition: The quinoline scaffold is a common feature in many FDA-approved kinase inhibitors.[4] Derivatives of 2-aminoquinoline-3-carbonitrile have been synthesized and evaluated as inhibitors of critical cancer-related kinases such as the Epidermal Growth Factor Receptor (EGFR).[4][9] Compounds incorporating this core have shown potent cytotoxic activity against cancer cell lines like A549 (lung) and MCF-7 (breast).[4]

  • Targeting Fused Scaffolds: The pyrazolo[3,4-b]quinoline system, synthesized directly from the title compound, is of significant interest. These derivatives have been explored as anti-inflammatory and anticancer agents.[10]

Antibacterial Agents

The quinoline scaffold is famously present in quinolone antibiotics. Newer derivatives based on the quinoline-3-carbonitrile framework have been investigated as potential antibacterial agents. Their mechanism of action is believed to involve the inhibition of bacterial DNA gyrase, a crucial enzyme for DNA replication.[11]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Amino-4-methylquinoline-3-carbonitrile is classified with the following hazards:

  • H302: Harmful if swallowed.[3]

  • H312: Harmful in contact with skin.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H332: Harmful if inhaled.[3]

  • H335: May cause respiratory irritation.[3]

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

2-Amino-4-methylquinoline-3-carbonitrile is more than just a chemical intermediate; it is a strategic platform for the efficient construction of complex and biologically relevant molecules. Its straightforward, high-yielding synthesis and the orthogonal reactivity of its functional groups make it an invaluable tool for medicinal chemists. The demonstrated success of its derivatives as anticancer and antibacterial agents underscores the potential held within this scaffold. Future research will likely focus on expanding the library of derivatives through combinatorial approaches, exploring new reaction pathways, and applying these novel compounds in high-throughput screening campaigns to uncover new therapeutic leads for a wide range of diseases.

References

  • Fouda, A. M., et al. (2024). 2-Amino-4-aryl-9-methyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives... ResearchGate. Available at: [Link]

  • Gokcen, T., et al. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry. Available at: [Link]

  • Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of 2-amino-4-methyl-3-pyridinol. (n.d.). PrepChem.com. Available at: [Link]

  • WO2007060685A1 - An improved process for the synthesis of quinoline derivatives. (n.d.). Google Patents.
  • Gokcen, T., et al. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. PubMed Central. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PubMed Central. Available at: [Link]

  • Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry. Available at: [Link]

  • Mayr, H., et al. (2025). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. ResearchGate. Available at: [Link]

  • Gryca, E., et al. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]

  • 2-Amino-4-methylquinoline-3-carbonitrile. (n.d.). PubChem. Available at: [Link]

  • Zaki, M. E. A., et al. (n.d.). Substituted quinolinones. Part 17: Some nucleophilic reactions with 4-hydroxy-1-methyl-3-[(2-oxo-2H-chromen-3-yl)carbonyl]quinolin- 2(1H)-one. Indian Academy of Sciences. Available at: [Link]

  • Chemical structures of some potent antimicrobial quinoline derivatives. (n.d.). ResearchGate. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PubMed Central. Available at: [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (n.d.). MDPI. Available at: [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Kumar, P., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Available at: [Link]

  • Al-Warhi, T., et al. (n.d.). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. Available at: [Link]

  • Nguyen, T. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. PubMed Central. Available at: [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (n.d.). MDPI. Available at: [Link]

  • Al-Omran, F., et al. (n.d.). Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines. PubMed Central. Available at: [Link]

  • 1 H (a) and 13 C (b) NMR spectra of.... (n.d.). ResearchGate. Available at: [Link]

  • Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. (n.d.). MDPI. Available at: [Link]

  • Synthesis of pyrazolo[3,4-b]quinoline derivatives in the presence of various catalysts. (n.d.). ResearchGate. Available at: [Link]

  • Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. (n.d.). ResearchGate. Available at: [Link]

Sources

Safety and Handling Precautions for 2-Amino-4-methylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-methylquinoline-3-carbonitrile is a heterocyclic organic compound with significant potential in medicinal chemistry and drug discovery, forming the scaffold for various therapeutic candidates.[1] As with any novel or specialized chemical entity, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for protecting laboratory personnel. This guide provides a comprehensive overview of the known and inferred hazards associated with 2-Amino-4-methylquinoline-3-carbonitrile, offering detailed protocols for safe handling, storage, emergency response, and disposal. The recommendations herein are synthesized from available GHS classifications, data on structurally analogous compounds, and established best practices for handling potent chemical agents.

Compound Identification and Physicochemical Properties

2-Amino-4-methylquinoline-3-carbonitrile is a solid substance characterized by a quinoline core, which is known for its presence in a wide array of biologically active compounds.[2] The presence of both an amine (-NH2) and a nitrile (-C≡N) group dictates its reactivity and toxicological profile.

Table 1: Chemical Identifiers and Properties

Property Value Source
IUPAC Name 2-amino-4-methylquinoline-3-carbonitrile [3]
CAS Number 28448-11-5 [3][4]
Molecular Formula C₁₁H₉N₃ [3][5]
Molecular Weight 183.21 g/mol [3][6]
Appearance Solid (Predicted) [6]
Boiling Point 399.1±42.0 °C (Predicted) [4]
Density 1.24±0.1 g/cm³ (Predicted) [4]
Storage Temperature 2-8°C [4]

| Solubility | Low in water; Moderate to high in organic solvents (e.g., ethanol, chloroform) (Predicted) |[6] |

Note: Many physical properties for this specific compound are predicted based on its structure and data from similar compounds, necessitating a cautious approach in its handling.

Hazard Identification and Toxicological Profile

The primary toxicological concern stems from its classification as an acute toxin via multiple exposure routes and as a significant irritant. The GHS classification provided to the European Chemicals Agency (ECHA) serves as the primary basis for this hazard assessment.[3]

GHS Hazard Classification

The compound is classified as a 'Warning' level hazard, with the following H-statements indicating its primary dangers.[3]

Table 2: GHS Hazard Summary for 2-Amino-4-methylquinoline-3-carbonitrile

Hazard Code Hazard Statement Hazard Class Category
H302 Harmful if swallowed Acute Toxicity, Oral 4
H312 Harmful in contact with skin Acute Toxicity, Dermal 4
H332 Harmful if inhaled Acute Toxicity, Inhalation 4
H315 Causes skin irritation Skin Corrosion/Irritation 2
H319 Causes serious eye irritation Serious Eye Damage/Eye Irritation 2A
H335 May cause respiratory irritation Specific target organ toxicity, single exposure 3

Source: European Chemicals Agency (ECHA) C&L Inventory[3]

Toxicological Insights
  • Acute Toxicity (Oral, Dermal, Inhalation): The "Harmful" classification across all major exposure routes signifies that acute exposure can lead to significant adverse health effects.[3][7] The aminopyridine and aminoquinoline structures are known to be readily absorbed through the skin and gastrointestinal tract.[8] The nitrile group (-C≡N) is of particular concern. While stable within the molecule, metabolic processes in vivo can potentially release cyanide, which acts as a potent cellular toxin by inhibiting cytochrome c oxidase, leading to cytotoxic anoxia.[9]

  • Skin and Eye Irritation: The compound is classified as a skin and serious eye irritant.[3] This is consistent with data on related quinoline compounds.[10] Direct contact with the solid powder or solutions can cause redness, pain, and inflammation. In the eyes, it can lead to serious, potentially lasting damage.

  • Respiratory Irritation: As a fine powder, the compound poses an inhalation risk that can irritate the respiratory tract, leading to coughing, shortness of breath, and inflammation.[3]

Exposure Control and Personal Protective Equipment (PPE)

Given the compound's hazard profile, a multi-layered approach to exposure control is mandatory. The principle of "as low as reasonably achievable" (ALARA) should guide all handling procedures.

Engineering Controls
  • Chemical Fume Hood: All weighing, transferring, and reaction work must be conducted inside a certified chemical fume hood to prevent inhalation of airborne particulates.[11]

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[12]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Causality
Hand Protection Nitrile gloves (double-gloving recommended). Provides a barrier against dermal absorption.[13] Double-gloving is a best practice when handling acutely toxic substances to protect against undetected micro-perforations.
Eye Protection ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles. Protects against accidental splashes and airborne powder, preventing serious eye irritation.[14]
Skin and Body Fully-buttoned laboratory coat. Prevents contamination of personal clothing and skin.[15]

| Respiratory | Not required if handled exclusively within a fume hood. For spill cleanup or if a hood is unavailable, a NIOSH-approved respirator with P100 (particulate) cartridges is necessary. | Protects against inhalation of the harmful powder.[3] |

PPE_Workflow cluster_prep Preparation Phase cluster_handling Chemical Handling Phase cluster_cleanup Post-Handling Phase Start Entering Lab Coat Don Laboratory Coat Start->Coat Goggles Wear Safety Goggles Coat->Goggles Hood Verify Fume Hood Operation Goggles->Hood Gloves Don Double Nitrile Gloves Hood->Gloves Handle Perform Chemical Work (Weighing, Transfer, Reaction) Gloves->Handle DoffGloves Remove Outer Gloves Handle->DoffGloves Clean Decontaminate Work Area DoffGloves->Clean DoffPPE Remove Inner Gloves, Goggles, and Coat Clean->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash End Exit Lab Wash->End

Caption: Standard workflow for donning and doffing PPE.

Safe Handling and Storage Procedures

Handling Protocol
  • Designated Area: All work with 2-Amino-4-methylquinoline-3-carbonitrile should be restricted to a designated area within a laboratory, clearly marked with hazard signs.

  • Avoid Dust Formation: Handle the compound carefully to avoid generating dust. Use spatulas to gently transfer the solid. Avoid pouring the powder.[15]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[12][13] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[14]

  • Contingency Planning: Ensure an emergency eyewash station and safety shower are immediately accessible and unobstructed.[16]

Storage Protocol
  • Container: Keep the compound in a tightly sealed, clearly labeled container.[14]

  • Location: Store in a cool, dry, and well-ventilated area.[15] A recommended temperature range is 2-8°C.[4]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[11] Quinolines can react with these substances.[17] Also, protect from light and moisture, as these can degrade quinoline-based compounds.[17][18]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical to mitigating harm.

First Aid Measures

The following protocol should be posted in the laboratory and all personnel trained on its execution.

First_Aid_Response Inhalation Inhalation action_inhale Move to fresh air immediately. If breathing is difficult, provide oxygen. Inhalation->action_inhale Skin Skin Contact action_skin Remove contaminated clothing. Flush skin with copious water for 15+ min. Skin->action_skin Eye Eye Contact action_eye Flush eyes with tepid water for 15+ min, occasionally lifting eyelids. Eye->action_eye Ingestion Ingestion action_ingest Do NOT induce vomiting. Rinse mouth with water. Ingestion->action_ingest Medical Seek Immediate Medical Attention action_inhale->Medical action_skin->Medical action_eye->Medical action_ingest->Medical

Caption: First aid response decision tree by exposure route.

  • General Advice: Show the Safety Data Sheet (SDS) or this guide to the attending medical professional.[11]

  • Inhalation: Move the affected person to fresh air at once.[19] If breathing has stopped, perform artificial respiration.[19]

  • Skin Contact: Promptly remove all contaminated clothing while flushing the affected area with large amounts of water for at least 15 minutes.[20]

  • Eye Contact: Immediate and prolonged flushing is critical. Use an eyewash station to rinse the eyes with tepid water for at least 15 minutes, holding the eyelids open.[21]

  • Ingestion: If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.[19]

Spill Response

Spill_Response Spill Spill Occurs Alert Alert personnel in the area and evacuate if necessary. Spill->Alert PPE Don appropriate PPE: Respirator, Goggles, Double Gloves, Coat Alert->PPE Contain Cover spill with an inert absorbent (e.g., vermiculite, dry sand) PPE->Contain Collect Carefully scoop absorbent mixture into a labeled, sealable container. Contain->Collect Decon Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect->Decon Dispose Dispose of waste as hazardous chemical waste. Decon->Dispose Report Report the incident to the Safety Officer. Dispose->Report

Caption: Step-by-step workflow for responding to a chemical spill.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area.[17]

  • Control: Eliminate all ignition sources.

  • Containment & Cleanup: Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or diatomaceous earth.[12] Do not use paper towels.[20]

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[22]

  • Decontamination: Clean the spill area thoroughly with a detergent and water solution.

  • Waste: All contaminated materials (absorbent, gloves, etc.) must be disposed of as hazardous waste.

Fire Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[15]

  • Hazards from Combustion: Fire may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[14][22]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Waste Disposal

All waste containing 2-Amino-4-methylquinoline-3-carbonitrile, whether neat compound, contaminated consumables, or reaction byproducts, must be treated as hazardous waste.

  • Collection: Collect waste in a clearly labeled, sealed, and compatible container.[22]

  • Labeling: The label must include "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal company.[15] Do not dispose of down the drain or in regular trash.[22]

References

  • Loba Chemie. (2016, April 20). Safety Data Sheet: 2-AMINO 4-METHYLPYRIDINE for Synthesis. Retrieved from [Link]

  • Alfa Aesar. (2010, October 20). Safety Data Sheet: 6-Amino-2-methylquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 603064, 2-Amino-4-methylquinoline-3-carbonitrile. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • Australian Government Department of Health. (2015, July 3). Quinolines: Human health tier II assessment. Retrieved from [Link]

  • MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: 2-DIMETHYLAMINOACETONITRILE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12472975, 2-Amino-4-phenylquinoline-3-carbonitrile. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). ethyl 4-amino-2-methyl-3-quinolinecarboxylate. Retrieved from [Link]

  • Loba Chemie. (n.d.). Safety Data Sheet: QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Cyanide Toxicokinetics. Retrieved from [Link]

  • MDPI. (2024, April 25). Using Quinolin-4-Ones as Convenient Common Precursors. Retrieved from [Link]

  • Nanjing Finechem Holding Co.,Limited. (n.d.). 2-Amino-4-Methyl-Quinoline-3-Carbonitrile. Retrieved from [Link]

Sources

Methodological & Application

Guide to High-Purity Isolation of 2-Amino-4-methylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Amino-4-methylquinoline-3-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry and materials science. The integrity of research and development outcomes, particularly in drug discovery, is critically dependent on the purity of this starting material. This document provides a comprehensive guide to the purification of 2-Amino-4-methylquinoline-3-carbonitrile, moving beyond simple protocols to explain the scientific rationale behind each step. We will explore recrystallization, acid-base extraction, and column chromatography, offering detailed, field-tested protocols designed for immediate application in a laboratory setting.

Introduction: The Imperative for Purity

2-Amino-4-methylquinoline-3-carbonitrile (MW: 183.21 g/mol , Formula: C₁₁H₉N₃) is a substituted quinoline that serves as a key intermediate in the synthesis of various biologically active compounds.[1][2] Its structural motifs are found in molecules designed as kinase inhibitors, antimalarial agents, and other therapeutic candidates.[3] The presence of impurities, even in small amounts, can lead to the formation of unwanted side products, complicate reaction kinetics, and yield misleading biological assay results. Therefore, achieving a purity level exceeding 99% is not merely a matter of good practice but a prerequisite for reliable and reproducible scientific investigation.

This guide is predicated on the principle that a robust purification strategy is informed by an understanding of the potential impurities. These impurities typically arise from the synthetic route used for its preparation. Common syntheses, such as the Friedländer annulation or multicomponent reactions involving anilines, aldehydes, and nitriles, can introduce unreacted starting materials, catalysts, and side-products into the crude material.[4]

Table 1: Physicochemical Properties of 2-Amino-4-methylquinoline-3-carbonitrile

PropertyValueSource
Molecular FormulaC₁₁H₉N₃[2]
Molecular Weight183.21 g/mol [5]
Melting Point322-328 °C[6]
AppearanceSolid (White/Yellow/Orange Powder)[3][6]
Solubility (Predicted)Low in water; Moderate to high in ethanol, chloroform[5]

Purification Strategy I: Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds, particularly for crystalline materials with high melting points like the target compound.[6] The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

Causality of Solvent Selection

The choice of solvent is the most critical parameter. Given the compound's predicted moderate-to-high solubility in ethanol, this is an excellent starting point.[5] Some syntheses report that the product crystallizes directly from the ethanol reaction mixture upon cooling, indicating it is a well-suited solvent for this purpose.[4] The goal is to find a solvent system where the compound is highly soluble when hot and poorly soluble when cold, while impurities remain soluble (or insoluble) at both temperatures.

Protocol 1: Recrystallization from Ethanol

This protocol is designed for purifying crude 2-Amino-4-methylquinoline-3-carbonitrile where residual starting materials from a multicomponent synthesis are the primary contaminants.

  • Dissolution: Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask. Add a minimal amount of ethanol (start with ~50-60 mL) and a magnetic stir bar.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of ethanol until the solid completely dissolves at or near the boiling point. Rationale: Using the minimum amount of hot solvent ensures the solution is saturated, maximizing yield upon cooling.

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are present, perform a hot gravity filtration. Preheat a funnel and a new flask with hot solvent vapor to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent. Determine the melting point and compare it to the literature value (322-328 °C) to assess purity.[6]

Table 2: Troubleshooting Common Recrystallization Issues

IssueProbable CauseSolution
No crystals form upon coolingToo much solvent was used; compound is too soluble.Boil off some solvent to concentrate the solution and attempt cooling again.
Oily precipitate formsThe compound's melting point is lower than the solvent's boiling point ("oiling out"); impurities are preventing crystallization.Re-heat to dissolve the oil, add slightly more solvent, and try cooling more slowly. If the issue persists, a different solvent or purification method is needed.
Poor recovery/low yieldCompound has significant solubility in the cold solvent; premature crystallization during hot filtration.Cool the solution in an ice bath for a longer period. Ensure filtration apparatus is properly pre-heated for hot filtration.

Purification Strategy II: Acid-Base Extraction

This technique leverages the basicity of the 2-amino group on the quinoline ring. The target compound can be protonated by an acid to form a water-soluble salt, allowing it to be separated from neutral or acidic organic impurities. Subsequent basification regenerates the insoluble, purified free-base. This method is particularly effective for removing non-basic organic impurities.[7]

Workflow for Acid-Base Purification

A Crude Product in Organic Solvent (e.g., Ethyl Acetate) B Add Dilute HCl (aq) A->B C Separate Layers B->C D Aqueous Layer (Contains Protonated Amine Salt) C->D Lower Layer E Organic Layer (Contains Neutral/Acidic Impurities) C->E Upper Layer F Add NaOH (aq) until pH > 9 D->F G Precipitate Forms F->G H Filter, Wash with Water, and Dry G->H I Purified Product H->I A Prepare Silica Gel Slurry and Pack Column B Load Crude Product (dissolved in min. solvent or dry-loaded) A->B C Elute with Mobile Phase (e.g., Hexane:Ethyl Acetate) B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E F Combine Pure Fractions E->F Identify Pure G Evaporate Solvent F->G H Purified Product G->H

Sources

Synthesis and Anticancer Screening of 2-Amino-4-methylquinoline-3-carbonitrile Derivatives: A Detailed Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Promise of the Quinoline Scaffold in Oncology

The quinoline ring system, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, antibacterial, and notably, anticancer properties.[1][2] The inherent planarity of the quinoline nucleus allows for intercalation into DNA, while its versatile substitution patterns permit the fine-tuning of interactions with various biological targets.[3] Among the vast library of quinoline-based compounds, the 2-amino-4-methylquinoline-3-carbonitrile core has emerged as a particularly promising pharmacophore for the development of novel anticancer agents. This guide provides a comprehensive overview of the synthesis of these derivatives and detailed protocols for their subsequent anticancer screening, aimed at researchers and professionals in the field of drug development.

Synthetic Strategies: Crafting the Quinoline Core

The construction of the 2-amino-4-methylquinoline-3-carbonitrile scaffold can be efficiently achieved through several synthetic methodologies. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. Two prevalent and effective approaches are the Friedländer annulation and one-pot multicomponent reactions.

The Classic Approach: Friedländer Annulation

The Friedländer synthesis is a robust and well-established method for constructing quinoline rings.[4] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or nitrile.[5] The reaction can be catalyzed by either acids or bases.[6]

The synthesis of 2-amino-4-methylquinoline-3-carbonitrile via this route typically employs 2-aminoacetophenone and malononitrile as the key reactants. The reaction proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline ring.

Visualizing the Friedländer Synthesis Workflow

Friedlander_Synthesis Reactants 2-Aminoacetophenone + Malononitrile Intermediate Aldol Condensation Intermediate Reactants->Intermediate Condensation Catalyst Base or Acid Catalyst (e.g., Piperidine, p-TSA) Catalyst->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Spontaneous Dehydration Dehydration Cyclization->Dehydration Product 2-Amino-4-methylquinoline -3-carbonitrile Dehydration->Product

Caption: General workflow of the Friedländer annulation for the synthesis of the target quinoline.

Protocol 1: Friedländer Synthesis of 2-Amino-4-methylquinoline-3-carbonitrile

This protocol outlines a typical laboratory-scale synthesis.

Materials:

  • 2-Aminoacetophenone

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminoacetophenone (10 mmol) and malononitrile (10 mmol) in 50 mL of absolute ethanol.

  • Catalyst Addition: To the stirred solution, add piperidine (1 mmol, 10 mol%) as a catalyst.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Slowly add 2N HCl to acidify the mixture (pH ~2), which may cause the product to precipitate.

  • Isolation: Filter the precipitated solid and wash with cold water. If no precipitate forms, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add 50 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Recrystallization: Recrystallize the crude product from ethanol to afford pure 2-amino-4-methylquinoline-3-carbonitrile as a crystalline solid.

The Efficient Alternative: One-Pot Multicomponent Synthesis

One-pot multicomponent reactions (MCRs) offer a more streamlined and atom-economical approach to complex molecules. For the synthesis of 2-amino-4-arylquinoline-3-carbonitriles, an aromatic amine, an aromatic aldehyde, and malononitrile can be reacted together in a single step.[7] This method is particularly advantageous for generating a library of derivatives by varying the amine and aldehyde starting materials.

Visualizing the One-Pot Synthesis Workflow

One_Pot_Synthesis Reactants Aromatic Amine + Aromatic Aldehyde + Malononitrile Reaction One-Pot Reaction (Domino Knoevenagel/ Michael/Cyclization) Reactants->Reaction Catalyst Catalyst (e.g., L-proline, NH4Cl) Catalyst->Reaction Product 2-Amino-4-arylquinoline -3-carbonitrile Derivatives Reaction->Product

Caption: Simplified workflow of the one-pot multicomponent synthesis of quinoline derivatives.

Anticancer Screening: From Synthesis to Biological Evaluation

Once a library of 2-amino-4-methylquinoline-3-carbonitrile derivatives has been synthesized and characterized, the next critical step is to evaluate their anticancer potential. This is typically achieved through a series of in vitro assays.

Cell Line Selection

The choice of cancer cell lines is crucial and should ideally represent different cancer types. Commonly used cell lines for initial screening include:

  • A549: Human lung adenocarcinoma

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)

  • PC-3: Human prostate adenocarcinoma

  • HeLa: Human cervical adenocarcinoma

A non-cancerous cell line, such as NIH3T3 (mouse embryonic fibroblast), should be included to assess the selectivity of the compounds for cancer cells over normal cells.[8]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Synthesized quinoline derivatives

  • Cancer cell lines (e.g., A549, MCF-7) and a non-cancerous cell line (e.g., NIH3T3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microplates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Quantifying Anticancer Activity

The results of the cytotoxicity assays are typically presented as IC50 values. Below is a table of representative data for some 2-amino-3-cyano-quinoline derivatives.

CompoundR1R2IC50 (µM) vs. A549[8]IC50 (µM) vs. MCF-7[8]
4d HPhenylalanine methyl ester3.317 ± 0.1427.711 ± 0.217
4e 7-CH3Phenylalanine methyl ester4.648 ± 0.1996.114 ± 0.272

Note: The specific substitutions at R1 and R2 on the quinoline core significantly influence the anticancer activity.

Mechanism of Action: Unraveling the Molecular Pathways

Understanding the mechanism by which these quinoline derivatives exert their anticancer effects is paramount for rational drug design. Several studies have pointed towards the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[9]

EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell growth and is often overexpressed or mutated in various cancers.[8] Several quinoline derivatives have been shown to be potent inhibitors of EGFR.[9]

Tubulin Polymerization Inhibition

Microtubules, which are dynamic polymers of tubulin, are essential for cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain quinoline derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Visualizing a Potential Signaling Pathway

Anticancer_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Proliferation Mitosis Quinoline 2-Amino-4-methylquinoline -3-carbonitrile Derivative Quinoline->EGFR Inhibits Quinoline->Tubulin Inhibits Polymerization EGF EGF EGF->EGFR

Caption: Potential mechanisms of action of 2-amino-4-methylquinoline-3-carbonitrile derivatives.

Conclusion and Future Directions

The 2-amino-4-methylquinoline-3-carbonitrile scaffold holds significant promise for the development of novel anticancer agents. The synthetic routes are well-established and amenable to the creation of diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for the synthesis and in vitro evaluation of these compounds. Future work should focus on elucidating the precise molecular targets and understanding the structure-activity relationships to guide the design of next-generation quinoline-based anticancer drugs with improved potency and selectivity.

References

  • Aly, A. A., et al. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances.
  • Anonymous. (2022).
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Synthesis and purification method of 2-amino-4-methylpyridine.
  • Anonymous. (n.d.). The Friedländer Synthesis of Quinolines.
  • Anonymous. (n.d.).
  • Asif, M. (2020). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
  • Ghorab, M. M., et al. (2021). Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. Bioorganic Chemistry.
  • Kumar, A., et al. (2019). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters.
  • Mansour, A. M., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry.
  • Ökten, S., et al. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry.
  • Patel, R., et al. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF, and HER-2 inhibitors. RSC Advances.
  • Petrova, G., et al. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules.
  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Yadav, G., et al. (2022). One-pot Synthesis of 2-seleno-4-methylquinoline.
  • Zaki, R. M., et al. (2025). 2-Amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives (4a–h).
  • Organic-chemistry.org. (n.d.). Friedlander quinoline synthesis. Retrieved from [Link]

Sources

application of 2-Amino-4-methylquinoline-3-carbonitrile in materials science

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the application of 2-Amino-4-methylquinoline-3-carbonitrile and its derivatives in materials science, designed for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols, emphasizing the scientific principles and experimental methodologies.

Introduction: The Versatile Quinoline Scaffold

Heterocyclic compounds containing the quinoline nucleus are cornerstones in both medicinal chemistry and materials science.[1] Their rigid, planar structure and electron-rich nature make them ideal candidates for a wide range of applications, from anticancer agents to advanced materials.[1][2] Among these, the 2-Amino-4-methylquinoline-3-carbonitrile scaffold and its derivatives have emerged as particularly promising. The presence of vicinal amino and cyano groups provides a rich reactive landscape, making these compounds attractive building blocks for more complex polycyclic systems.[3]

While extensively studied for their biological activities, including antitumor and kinase-inhibiting properties, the application of these quinoline derivatives in materials science is a burgeoning field.[1][4] This guide will focus specifically on their proven application as highly effective corrosion inhibitors, providing the foundational knowledge and practical protocols for their synthesis, characterization, and evaluation.

Physicochemical Properties of the Parent Compound

Understanding the fundamental properties of the core molecule, 2-Amino-4-methylquinoline-3-carbonitrile, is crucial for its application and derivatization.

PropertyValueSource
IUPAC Name 2-amino-4-methylquinoline-3-carbonitrile[5]
Molecular Formula C₁₁H₉N₃[5]
Molecular Weight 183.21 g/mol [5]
CAS Number 28448-11-5[5][6]
Appearance Typically a solid[1]
SMILES CC1=C(C(=NC2=CC=CC=C12)N)C#N[5]
InChIKey DXXUIIMDJKUSES-UHFFFAOYSA-N[5]

Primary Application in Materials Science: Corrosion Inhibition

One of the most well-documented and impactful applications of 2-amino-4-arylquinoline-3-carbonitrile derivatives is in the protection of metals, particularly mild steel, from acidic corrosion.[7] This is a critical issue in various industries, including oil and gas, where acidizing is used to enhance well productivity.[8]

Mechanism of Corrosion Inhibition

The effectiveness of these quinoline derivatives as corrosion inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium (e.g., hydrochloric acid).[7] This adsorption is facilitated by several key molecular features:

  • Heteroatoms: The nitrogen atoms within the quinoline ring and the amino group possess lone pairs of electrons, which can coordinate with the vacant d-orbitals of iron atoms on the steel surface.

  • π-Electrons: The aromatic quinoline ring system provides a source of π-electrons that can interact with the metal surface.

  • Polar Functional Groups: The cyano (-C≡N) and amino (-NH₂) groups are polar, contributing to the adsorption process.

The adsorption process can be described by the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface.[7] These compounds typically act as cathodic-type inhibitors, meaning they primarily suppress the cathodic reaction (hydrogen evolution) in the corrosion process.[7]

The inhibition efficiency is also influenced by the substituents on the 4-position of the quinoline ring. Electron-donating groups (like hydroxyl, -OH) can increase the electron density on the molecule, enhancing its adsorption and leading to higher inhibition efficiency. Conversely, electron-withdrawing groups (like nitro, -NO₂) can decrease efficiency.[7]

G Quinoline Quinoline Inhibitor (AAC-3) Fe Fe (Surface) Quinoline->Fe Adsorption (N, π-electrons) H_plus H⁺ H_plus->Fe Corrosion Attack (Cathodic Reaction) Cl_minus Cl⁻ caption Adsorption mechanism of quinoline inhibitor on steel.

Caption: Adsorption mechanism of quinoline inhibitor on steel.

Performance of Quinoline-Based Corrosion Inhibitors

Studies have demonstrated high inhibition efficiencies for various 2-amino-4-arylquinoline-3-carbonitrile (AAC) derivatives. The efficiency typically increases with inhibitor concentration.[7][9]

Inhibitor DerivativeSubstituent (at 4-position)Max. Inhibition Efficiency (%)Source
AAC-3 4-hydroxyphenyl96.52[7]
ADQC 2,4-dihydroxyphenyl96.12[9]
AAC-2 Phenyl95.65[7]
AAC-1 4-nitrophenyl94.78[7]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-arylquinoline-3-carbonitriles

This protocol is based on a sustainable and efficient one-pot synthesis using an ammonium chloride catalyst.[4]

A. Rationale: This method is chosen for its environmental advantages, use of an inexpensive and readily available catalyst, high yields, and simple work-up procedure. The reaction proceeds via a Mannich-type reaction followed by cyclization and aromatization.

B. Materials:

  • Aromatic amine (e.g., aniline, 4-chloroaniline)

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Malononitrile

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

C. Step-by-Step Procedure:

  • To a round-bottom flask, add the aromatic amine (1 mmol), aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ammonium chloride (10 mol%).

  • Add ethanol (5-10 mL) as the solvent.

  • Equip the flask with a reflux condenser and place it in a preheated oil bath at 80°C.

  • Stir the reaction mixture at reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 5 hours depending on the substrates.

  • Upon completion, remove the flask from the oil bath and allow it to cool to room temperature.

  • The pure crystalline product will typically precipitate out of the solution upon cooling.

  • Isolate the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any residual starting materials or catalyst.

  • Dry the product under vacuum to obtain the pure 2-amino-4-arylquinoline-3-carbonitrile. Yields can be up to 92%.[4]

Sources

Troubleshooting & Optimization

optimizing solvent and temperature for 2-Amino-4-methylquinoline-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-methylquinoline-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, with a particular focus on solvent and temperature selection. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and refine your own experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and efficient method for synthesizing 2-Amino-4-methylquinoline-3-carbonitrile?

The most robust and widely adopted method is a variation of the Friedländer Annulation , a classic reaction for quinoline synthesis.[1][2] In a modern, efficient approach, this is typically performed as a one-pot, multi-component reaction (MCR). The core strategy involves the condensation of an ortho-aminoaryl ketone with a compound containing an active methylene group. For the target molecule, the specific reactants are o-aminoacetophenone and malononitrile .

This reaction is catalyzed by an acid and proceeds through an initial condensation followed by a cyclodehydration to form the quinoline ring. The use of a catalyst like ammonium chloride (NH₄Cl) has been shown to be highly effective, providing excellent yields and offering a greener alternative to harsher acid catalysts or expensive metal catalysts.[3][4]

Q2: How do I select the optimal solvent for this reaction? What are the key considerations?

Solvent selection is critical for maximizing yield, controlling reaction rate, and simplifying product isolation. For the synthesis of 2-amino-3-carbonitrile quinoline derivatives, both polar and non-polar solvents have been investigated.

Ethanol (EtOH) is the most highly recommended solvent for this synthesis.[3][4]

  • Expertise & Causality: Ethanol is effective at dissolving the reactants (o-aminoacetophenone and malononitrile) and the catalyst at elevated temperatures (reflux), ensuring a homogeneous reaction mixture. Crucially, the desired product, 2-Amino-4-methylquinoline-3-carbonitrile, has significantly lower solubility in ethanol at room temperature. This property is highly advantageous as it often allows the pure product to crystallize directly from the reaction mixture upon cooling, which can eliminate the need for more complex purification steps like column chromatography.[3][4]

A comparative analysis of common solvents is summarized below:

SolventTypical TemperatureObserved YieldNotes
Ethanol Reflux (~80°C)Excellent (up to 92%) Recommended. Often yields a pure, crystalline product upon cooling.[3][4]
Water (H₂O)Reflux (100°C)GoodA viable green alternative, though product isolation may require extraction.[3]
Dimethylformamide (DMF)100-150°CVariableHigh boiling point allows for higher temperatures, but can be difficult to remove and may require aqueous workup.[5][6]
Dichloromethane (DCM)Reflux (~40°C)Moderate to LowLower boiling point may result in incomplete reaction or significantly longer reaction times.[3]
TolueneReflux (~110°C)ModerateCan be effective, but product may not crystallize as readily as from ethanol.
Q3: How does reaction temperature impact the yield and duration of the synthesis?

Temperature is a key parameter that directly influences both the reaction rate and the final yield.

  • Expertise & Causality: Increasing the reaction temperature generally accelerates the reaction, leading to a shorter completion time. For this specific synthesis, studies have shown a clear trend where raising the temperature from 40°C to 80°C (reflux in ethanol) significantly increases the product yield from ~68% to over 90%.[3][4] The higher temperature provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration steps, driving the equilibrium towards the formation of the stable aromatic quinoline ring.

Temperature Optimization Summary:

TemperatureReaction TimeYieldRecommendation
Room Temp (~25°C)Very Long (>24h)Very LowNot recommended for efficient synthesis.
40-60°CLong (several hours)Moderate (~60-70%)Sub-optimal; reaction may not proceed to completion.[3][4]
80°C (Reflux in EtOH) Short (1-3 hours) Excellent (>90%) Optimal condition for balancing reaction speed and yield.[3][4]
>100°C (e.g., in DMF)Very ShortVariableCan lead to faster reactions but may also promote side reactions or degradation of reactants/product.

Troubleshooting Guide

Problem: My reaction yield is consistently low (<50%).

Low yield is a common issue that can often be resolved by systematically checking key parameters.

start Low Yield Observed check_temp Is Temperature Optimal? (Refluxing at ~80°C?) start->check_temp check_cat Is the Catalyst Active? (Used 10 mol% NH4Cl?) check_temp->check_cat Yes solution Yield Should Improve check_temp->solution No, Adjust Temp check_time Was Reaction Time Sufficient? (Monitor by TLC) check_cat->check_time Yes check_cat->solution No, Use Fresh Catalyst check_reagents Are Reagents Pure? check_time->check_reagents Yes check_time->solution No, Extend Time check_reagents->solution Yes, Purify Reagents

Caption: Troubleshooting logic for low reaction yield.

  • 1. Verify Reaction Temperature: Ensure the reaction mixture is maintained at a steady reflux (~80°C in ethanol). A temperature that is too low is a primary cause of incomplete reactions.[3][4]

  • 2. Check Catalyst Loading and Quality: An insufficient amount of catalyst (optimal is ~10 mol% NH₄Cl) or an old, inactive catalyst can stall the reaction.[3] Some Lewis acid catalysts like CuCl₂, FeCl₃, and ZnCl₂ should be avoided as they can form inseparable complexes with malononitrile.[4]

  • 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the limiting reagent (o-aminoacetophenone). Do not stop the reaction based on time alone.

  • 4. Assess Reagent Purity: Impurities in either o-aminoacetophenone or malononitrile can inhibit the reaction. If necessary, purify the starting materials before use.

Problem: The reaction mixture turned into a dark, inseparable tar, and I can't isolate the product.

This often points to side reactions or product degradation, usually caused by inappropriate catalyst choice or excessive heat.

  • 1. Re-evaluate Your Catalyst: As mentioned, certain metal chlorides (CuCl₂, FeCl₃, ZnCl₂) are known to form complexes with malononitrile, leading to an intractable mixture.[4] Switch to a more reliable catalyst like ammonium chloride (NH₄Cl) or p-Toluenesulfonic acid (p-TsOH).

  • 2. Control the Temperature: While high temperatures are generally good, excessively high heat (e.g., >150°C in a high-boiling solvent) can cause decomposition. If using a solvent like DMF, ensure the temperature is carefully controlled.

  • 3. Ensure an Inert Atmosphere (If Necessary): While the NH₄Cl-catalyzed reaction is robust, highly sensitive variations might benefit from being run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions that can lead to colored impurities.

Problem: My product crystallized, but it is colored and shows impurities on analysis (NMR/LCMS).

A common final-step issue. The crude product may contain unreacted starting materials or colored byproducts.

  • 1. Perform a Solvent Wash: Before recrystallization, wash the crude solid product on the filter funnel with a cold, non-polar solvent like petroleum ether or diethyl ether.[7] This will remove non-polar impurities without dissolving a significant amount of your desired product.

  • 2. Optimize Recrystallization:

    • Protocol: Dissolve the crude product in a minimal amount of boiling ethanol. If the solution is colored, add a small amount of activated carbon (Norit or Darco) and keep the solution hot for 5-10 minutes.[7]

    • Filter Hot: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

    • Cool Slowly: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize the crystallization of the pure product.[7]

  • 3. Consider a Different Recrystallization Solvent: If ethanol is not providing sufficient purity, consider a mixed solvent system (e.g., Ethanol/Water) or an alternative solvent like isopropanol.

Experimental Protocols

Optimized Synthesis of 2-Amino-4-methylquinoline-3-carbonitrile

This protocol is based on highly efficient, one-pot methodologies.[3][4]

cluster_react Reaction Setup cluster_proc Processing cluster_iso Isolation & Purification A Combine Reactants: - o-Aminoacetophenone (1 eq) - Malononitrile (1 eq) - NH4Cl (0.1 eq) - Ethanol B Heat to Reflux (~80°C) for 1-3 hours A->B C Monitor by TLC B->C D Cool to RT, then Ice Bath C->D Reaction Complete E Filter Solid Product D->E F Wash with Cold Petroleum Ether E->F G Dry Under Vacuum F->G

Caption: Experimental workflow for optimized synthesis.

Materials:

  • o-Aminoacetophenone

  • Malononitrile

  • Ammonium Chloride (NH₄Cl)

  • Ethanol (Absolute)

  • Petroleum Ether (for washing)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-aminoacetophenone (1.0 eq), malononitrile (1.0 eq), and ammonium chloride (0.1 eq).

  • Add absolute ethanol as the solvent (approximately 5-10 mL per gram of o-aminoacetophenone).

  • Stir the mixture and begin heating to reflux (approximately 80-85°C).

  • Maintain the reflux for 1-3 hours. Monitor the progress of the reaction by TLC until the o-aminoacetophenone spot has disappeared.

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A solid precipitate should begin to form.

  • To maximize precipitation, place the flask in an ice-water bath for 30 minutes.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold petroleum ether to remove non-polar impurities.[7]

  • Dry the purified product under vacuum to obtain 2-Amino-4-methylquinoline-3-carbonitrile as a solid.

References

  • Waghmare, S., et al. (2024). Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. African Journal of Biomedical Research, 27(1s). Available at: [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of quinolines. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Available at: [Link]

  • Royal Society of Chemistry. (2024). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances. Available at: [Link]

  • Waghmare, S., et al. (2024). Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. African Journal of Biomedical Research. Available at: [Link]

  • Siddiqui, Z. N., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

  • MDPI. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-4-methylquinoline-3-carbonitrile. Available at: [Link]

  • Tarawneh, A. H. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. Heterocycles. Available at: [Link]

  • Google Patents. (2019). Synthesis and purification method of 2-amino-4-methylpyridine.
  • MDPI. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Amino-4-methylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Amino-4-methylquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this important heterocyclic compound. Here, we will explore the underlying chemical principles of the purification challenges and provide practical, field-proven solutions to overcome them.

Introduction to Purification Challenges

2-Amino-4-methylquinoline-3-carbonitrile is typically synthesized via the Friedländer annulation, a condensation reaction between an ortho-aminoaryl ketone (or aldehyde) and a compound containing a reactive α-methylene group, such as malononitrile. While effective, this synthesis can present several purification challenges, including the removal of unreacted starting materials, catalysts, and the separation of structurally similar byproducts. The inherent basicity of the amino group and the polarity of the nitrile functionality can also influence the compound's solubility and chromatographic behavior, requiring carefully optimized purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-Amino-4-methylquinoline-3-carbonitrile?

A1: The impurity profile can vary depending on the specific reaction conditions. However, common impurities originating from a Friedländer synthesis include:

  • Unreacted Starting Materials: Such as 2-aminoacetophenone and malononitrile.

  • Catalyst Residues: Depending on the catalyst used (e.g., acids, bases, or metal catalysts).[1][2]

  • Side-Products from Self-Condensation: Aldol condensation of the starting ketone or self-reaction of malononitrile can occur under certain conditions.

  • Over-alkylation or other side reactions: If the reaction conditions are not well-controlled.

Q2: My crude product is a dark, oily substance instead of a solid. What should I do?

A2: Oiling out is a common issue in crystallization and can be caused by several factors, including the presence of impurities that depress the melting point, or cooling the solution too quickly. First, try to redissolve the oil in a minimal amount of hot solvent and then cool it very slowly, perhaps by placing the flask in a large beaker of hot water and allowing it to cool to room temperature over several hours. If it still oils out, consider adding a small amount of a non-polar co-solvent (like hexane) dropwise to the hot solution until it just starts to become cloudy, then allow it to cool slowly. Seeding the solution with a previously obtained pure crystal can also induce proper crystallization.

Q3: Is 2-Amino-4-methylquinoline-3-carbonitrile stable to heat and acidic/basic conditions during purification?

A3: Quinoline derivatives are generally stable. However, the aminonitrile functionality can be sensitive to harsh acidic or basic conditions, potentially leading to hydrolysis of the nitrile group to an amide or carboxylic acid, especially at elevated temperatures. It is advisable to use mild conditions whenever possible and to avoid prolonged exposure to strong acids or bases.

Troubleshooting Guides

Recrystallization Troubleshooting

Recrystallization is often the first line of defense for purifying solid organic compounds. The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Problem 1: The compound will not crystallize from the solution upon cooling.

  • Causality: The solution may be too dilute, or the supersaturation required for crystal nucleation has not been reached.

  • Troubleshooting Protocol:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: Add a tiny crystal of pure 2-Amino-4-methylquinoline-3-carbonitrile to the solution.

    • Concentrate the Solution: If induction methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Allow the concentrated solution to cool slowly.

    • Change Solvent System: If the compound remains soluble, the chosen solvent may be too good. Consider adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the cooled solution until turbidity persists. Then, warm the mixture until it becomes clear and allow it to cool slowly.

Problem 2: The product crashes out of solution as a fine powder or oil.

  • Causality: The solution is too concentrated, or the cooling rate is too fast, leading to rapid precipitation rather than slow crystal growth. This can trap impurities.

  • Troubleshooting Protocol:

    • Re-dissolve and Dilute: Heat the mixture to redissolve the product. Add a small amount of additional hot solvent to slightly dilute the solution.

    • Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, insulated with a cloth or paper towels. Once at room temperature, cooling can be continued in an ice bath.

    • Use a Co-solvent System: Dissolve the compound in a minimal amount of a good solvent (e.g., ethanol) at its boiling point. Then, add a hot, miscible poor solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy. Add a few drops of the good solvent to clarify the solution and then allow it to cool slowly.

Column Chromatography Troubleshooting

For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful alternative. Due to the polar nature of 2-Amino-4-methylquinoline-3-carbonitrile, normal-phase chromatography on silica gel is a common approach.

Problem 3: The compound streaks on the TLC plate and gives poor separation in the column.

  • Causality: The amino group on the quinoline ring is basic and can interact strongly with the acidic silica gel, leading to tailing.

  • Troubleshooting Protocol:

    • Add a Basic Modifier: Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a polymer-based support.

    • Optimize the Eluent System: Experiment with different solvent systems. A mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate or acetone) is a good starting point. A gradient elution (gradually increasing the polarity of the eluent) can also improve separation.

Problem 4: The compound does not elute from the column.

  • Causality: The eluent is not polar enough to displace the compound from the stationary phase.

  • Troubleshooting Protocol:

    • Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your eluent system. For very polar compounds, a switch to a more polar solvent system, such as dichloromethane/methanol, may be necessary.

    • Check for Decomposition: It is possible the compound has decomposed on the silica gel. To test for this, you can perform a "silica plug" test. Dissolve a small amount of the crude material in a suitable solvent, add a small amount of silica gel, and stir for a few hours. Then, filter off the silica and analyze the filtrate by TLC to see if the product is still present.

Data & Protocols

Solubility Data (Qualitative)

Based on the general solubility of quinoline derivatives, the following table provides a starting point for solvent selection.[3]

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureRecommended Use
Ethanol Sparingly SolubleSolubleGood for recrystallization
Methanol SolubleVery SolubleMay require a co-solvent for recrystallization
Ethyl Acetate Sparingly SolubleSolubleGood for recrystallization and chromatography
Acetone SolubleVery SolubleMay require a co-solvent for recrystallization
Dichloromethane SolubleVery SolubleGood for chromatography, less ideal for recrystallization
Hexane InsolubleInsolubleUseful as an anti-solvent or for washing
Water InsolubleInsolubleUseful for washing out water-soluble impurities
Experimental Protocol: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude 2-Amino-4-methylquinoline-3-carbonitrile in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove any residual solvent.

Experimental Protocol: Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Eluent Selection: Start with a relatively non-polar eluent system, such as 10% ethyl acetate in hexane, and assess the separation by TLC. Gradually increase the polarity until a good separation of the product from its impurities is observed (target Rf for the product is typically 0.2-0.4). If tailing is observed, add 0.5% triethylamine to the eluent.

  • Column Packing: Pack the column with silica gel as a slurry in the initial eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Amino-4-methylquinoline-3-carbonitrile.

Visualizations

Purification Workflow

Purification_Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization pure_solid Pure Solid recrystallization->pure_solid Success oiling_out Oiling Out / No Crystals recrystallization->oiling_out Failure mother_liquor Mother Liquor (check for product) recrystallization->mother_liquor chromatography Column Chromatography oiling_out->chromatography

Caption: Decision workflow for the purification of 2-Amino-4-methylquinoline-3-carbonitrile.

Friedländer Synthesis and Potential Side Products

Friedlander_Synthesis cluster_reactants Reactants cluster_products Products cluster_byproducts Potential Byproducts 2_aminoacetophenone 2-Aminoacetophenone target_product 2-Amino-4-methylquinoline-3-carbonitrile 2_aminoacetophenone->target_product self_condensation Self-condensation of 2-Aminoacetophenone 2_aminoacetophenone->self_condensation Side Reaction malononitrile Malononitrile malononitrile->target_product malononitrile_dimer Malononitrile Dimer/Polymer malononitrile->malononitrile_dimer Side Reaction

Caption: Potential side reactions in the Friedländer synthesis of the target compound.

References

  • PubChem Compound Summary for CID 603064, 2-Amino-4-methylquinoline-3-carbonitrile. National Center for Biotechnology Information. [Link]

  • Waghmare, S., et al. (2024). Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. African Journal of Biomedical Research, 27(1s), 1319-1324. [Link]

  • El-Maghraby, A. M., et al. (2022). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Molecules, 27(15), 4935. [Link]

  • Ahmed, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 88, 102968. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Calabrese, C., et al. (2011). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry, 89(3), 335-345. [Link]

  • de Souza, M. V. N., et al. (2009). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 49(1), 149-154. [Link]

  • Mans, D. M., et al. (2017). The Friedländer Synthesis of Quinolines. Organic Reactions, 93, 1-2. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • MDPI. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

  • Yadav, D., et al. (2020). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 44(6), 1596-1613. [Link]

Sources

effect of starting material purity on 2-Amino-4-methylquinoline-3-carbonitrile yield

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Maximizing Yield by Controlling Starting Material Purity

Welcome to the technical support guide for the synthesis of 2-Amino-4-methylquinoline-3-carbonitrile. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles that govern this reaction's success. Low yield is a common challenge in heterocyclic synthesis, and more often than not, the root cause can be traced back to the purity of the starting materials. This guide is structured to help you troubleshoot yield issues, implement proactive quality control, and understand the critical impact of reagent quality on your experimental outcome.

Section 1: The Synthesis Pathway - A Mechanistic Overview

The synthesis of 2-Amino-4-methylquinoline-3-carbonitrile is typically achieved via a variation of the Friedländer annulation, a powerful reaction for forming the quinoline ring system.[1][2] This specific transformation is a multi-component reaction that generally involves the condensation of an aromatic amine (or a derivative like 2-aminobenzonitrile), an aromatic aldehyde, and a molecule containing an active methylene group, such as malononitrile.[3][4] The reaction is catalyzed and proceeds through a cascade of intermediates.

Understanding this pathway is key to diagnosing issues. An impurity can interfere at any stage, from inhibiting the initial condensation to promoting unwanted side reactions that consume your starting materials or trap the desired product in a complex mixture.

reaction_mechanism cluster_reactants Starting Materials cluster_process Reaction Pathway cluster_product Product A 2-Aminobenzonitrile Intermediate1 Aldol-type Adduct or Schiff Base A->Intermediate1 B Ketone (e.g., Acetone) B->Intermediate1 C Catalyst (Acid or Base) C->Intermediate1 Catalysis Intermediate2 Cyclized Intermediate (Dihydroquinoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Amino-4-methylquinoline- 3-carbonitrile Intermediate2->Product Dehydration/ Aromatization

Caption: Generalized Friedländer synthesis pathway.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, with a focus on starting material purity.

Q1: My reaction yield is consistently low (<40%). What is the most probable cause related to my starting materials?

A low yield is a classic symptom of issues with starting material purity, especially when reaction conditions are optimized.[5][6] The primary suspects are your 2-aminobenzonitrile and the ketone.

  • 2-Aminobenzonitrile (2-ABN): This is often the most critical component. Impurities from its synthesis, such as residual starting materials (e.g., o-nitrobenzamide) or isomers, can terminate the reaction.[7] Oxidative degradation, indicated by a darker-than-expected color (it should be a light yellow or off-white solid), is also a major concern.

  • Ketone (e.g., Acetone): Technical grade acetone is unsuitable. It often contains significant amounts of water and byproducts from self-condensation (e.g., mesityl oxide, diacetone alcohol). These impurities can participate in competing aldol reactions, drastically reducing the availability of the ketone for the main reaction.[5]

  • Catalyst: The catalyst's activity can be compromised by trace impurities. For example, if you are using a Lewis acid catalyst, trace amounts of water can lead to deactivation.

Q2: My 2-aminobenzonitrile is tan/brown. Can I still use it?

It is highly inadvisable. A tan or brown color indicates the presence of oxidation products or other organic impurities that can act as chain terminators or promote polymerization, leading to the formation of intractable tars instead of your desired product. Purification by recrystallization is strongly recommended before use. A simple treatment with activated carbon during recrystallization can often remove colored impurities.[8]

Q3: How can I quickly assess the purity of my starting materials before starting the reaction?

A proactive approach to quality control is essential. You don't always need advanced instrumentation to get a good idea of purity.

  • Thin-Layer Chromatography (TLC): This is the fastest and most cost-effective method. Run your starting 2-ABN against a pure standard if available. The presence of multiple spots indicates impurities. You should also co-spot your starting materials to ensure they are distinct from the expected product spot.

  • Melting Point: A broad melting point range or a value significantly lower than the literature value (45-48°C for 2-ABN) is a clear indicator of impurity.[9]

  • Karl Fischer Titration: If you suspect water is an issue in your solvent or liquid reagents, this is the gold standard for quantifying water content.

Q4: What specific impurities in 2-aminobenzonitrile should I be most concerned about?

Organic impurities arising from the manufacturing process are the most common culprits.[10] Depending on the synthetic route used to produce the 2-ABN, you might encounter:

  • Unreacted Precursors: Such as anthranilamide or 2-bromoaniline.[7][9]

  • Byproducts: From side reactions during synthesis.

  • Degradation Products: From improper storage (oxidation, hydrolysis).

These impurities can possess functional groups (e.g., -OH, -COOH) that react preferentially with the catalyst or other starting materials, leading to a complex and inseparable mixture of byproducts.

Q5: My reaction mixture turns dark and forms a tar-like substance. How is this related to purity?

This is a strong indication that polymerization or degradation is occurring. Harsh reaction conditions can be a cause, but impure starting materials are often the trigger.[5] Aldehydic impurities, often found in lower-grade solvents or ketones, are particularly prone to polymerization under acidic or basic conditions. Similarly, oxidized impurities in your 2-ABN can catalyze the formation of high-molecular-weight colored species.

Section 3: Proactive Quality Control - Protocols & Best Practices

To ensure reproducibility and high yields, integrating the following protocols into your workflow is essential.

Protocol 1: Purification of 2-Aminobenzonitrile by Recrystallization
  • Solvent Selection: Choose a solvent system in which 2-ABN is soluble when hot but sparingly soluble when cold. A mixture of ethanol and water or toluene and hexanes often works well.

  • Dissolution: In an appropriately sized flask, dissolve the crude 2-aminobenzonitrile in the minimum amount of boiling solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approx. 1-2% by weight) and continue to heat at reflux for 10-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum. Confirm purity by melting point and TLC.

Protocol 2: Reference Synthesis of 2-Amino-4-methylquinoline-3-carbonitrile

This protocol assumes high-purity starting materials.

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add purified 2-aminobenzonitrile (1 equivalent).

  • Solvent & Ketone Addition: Add a suitable solvent (e.g., ethanol) and high-purity acetone (2-3 equivalents).

  • Catalyst Addition: Slowly add the catalyst. A variety of catalysts can be effective, including p-toluenesulfonic acid or even ammonium chloride under certain conditions.[1][3]

  • Reaction: Heat the mixture to reflux (typically around 80°C for ethanol) and monitor the reaction progress by TLC.[3]

  • Work-up: Once the reaction is complete (usually indicated by the disappearance of the limiting reagent), cool the mixture to room temperature. The product often precipitates and can be collected by filtration.[5]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final, high-purity product.

Section 4: Data-Driven Insights

The purity of your starting materials has a direct and quantifiable impact on the final yield. While actual results will vary, the following table illustrates the expected trend based on field experience.

2-Aminobenzonitrile Purity (%)Common ObservationsExpected Yield Range (%)
99.5+% (Recrystallized) Clean reaction, minimal coloration, product precipitates easily.85-95%
98-99% (High-Quality Commercial) Reaction may show slight coloration. Work-up is straightforward.70-85%
95-97% (Standard Commercial) Noticeable darkening of the reaction mixture. Some byproduct formation is visible on TLC.40-65%
<95% (Technical Grade) Rapid darkening, significant tar/polymer formation. Difficult work-up and purification.<40%

Section 5: Visual Troubleshooting Workflow

If you are facing low yields, follow this logical workflow to diagnose the issue.

troubleshooting_workflow Start Low Yield of 2-Amino-4-methylquinoline- 3-carbonitrile Check_2ABN Assess Purity of 2-Aminobenzonitrile (2-ABN) Start->Check_2ABN TLC_MP TLC: Multiple Spots? MP: Broad or Low? Check_2ABN->TLC_MP Purify_2ABN ACTION: Recrystallize 2-ABN TLC_MP->Purify_2ABN Yes Check_Ketone Assess Purity of Ketone (e.g., Acetone) TLC_MP->Check_Ketone No Purify_2ABN->Check_Ketone Grade_Water Grade: Technical? Water Content High? Check_Ketone->Grade_Water Purify_Ketone ACTION: Use Anhydrous, Reagent-Grade Ketone. Distill if necessary. Grade_Water->Purify_Ketone Yes Check_Solvent_Cat Check Solvent and Catalyst Grade_Water->Check_Solvent_Cat No Purify_Ketone->Check_Solvent_Cat Solvent_Purity Solvent: Anhydrous? Catalyst: Old/Decomposed? Check_Solvent_Cat->Solvent_Purity Use_Pure_Solv_Cat ACTION: Use Fresh, Anhydrous Solvent and High-Purity Catalyst. Solvent_Purity->Use_Pure_Solv_Cat Yes ReRun Re-run Reaction with Purified Materials Solvent_Purity->ReRun No Use_Pure_Solv_Cat->ReRun

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Friedlaender Synthesis. Organic Chemistry Portal. [Link]

  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (2024-03-20). [Link]

  • 2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure. [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals. [Link]

  • Friedländer synthesis. Wikipedia. [Link]

  • Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. African Journal of Biomedical Research. [Link]

  • A kind of synthesis of picoline of 2 amino 4 and its purification process.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline- 3-Carbonitriles. African Journal of Biomedical Research. [Link]

  • Synthesis of 2-amino-4-methyl-3-pyridinol. PrepChem.com. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]

  • Synthesis and purification method of 2-amino-4-methylpyridine.
  • Method of 2-aminobenzonitrile synthesis.
  • PHARMACEUTICAL IMPURITIES AND THEIR CHARACTERIZATION: A REVIEW. (2017-04-01). [Link]

  • Process For The Preparation Of Highly Pure 2 Aminobenzonitrile. Quick Company. [Link]

  • l-Proline-promoted synthesis of 2-amino-4-arylquinoline-3-carbonitriles as sustainable corrosion inhibitors for mild steel in 1 M HCl: experimental and computational studies. RSC Publishing. [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure. [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. [Link]

  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. [Link]

  • 2-Aminobenzonitrile. ResearchGate. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]

  • MAGNETIC Fe3O4@CA NPs AS AN EFFECTIVE CATALYST FOR THE SYNTHESIS OF HEXAHYDROQUINOLINE-3 CARBONITRILE. IJCRT.org. [Link]

  • Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC - PubMed Central. [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Synthesis of derivatives of quinoline. SciSpace. [Link]

  • Preparation method of aminobenzonitrile. Eureka | Patsnap. [Link]

  • Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. NIH. [Link]

  • Preparation and Properties of Quinoline. [Link]

  • Recent trends in the impurity profile of pharmaceuticals. PMC - NIH. [Link]

  • Synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines 254 by.... ResearchGate. [Link]

Sources

Validation & Comparative

head-to-head comparison of 2-Amino-4-methylquinoline-3-carbonitrile with known anticancer drugs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Oncology Drug Discovery

In the relentless pursuit of more effective and selective cancer therapeutics, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous clinically approved drugs.[1] This guide provides a detailed comparative analysis of a promising investigational compound, a derivative of the 2-Amino-4-methylquinoline-3-carbonitrile class, against established anticancer drugs: the chemotherapeutic agents Doxorubicin and Paclitaxel, and the targeted therapy Erlotinib.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the cytotoxic potential and mechanistic underpinnings of this novel quinoline derivative in the context of current cancer treatment paradigms. We will delve into supporting experimental data, provide detailed protocols for replication, and present a clear, objective comparison to aid in the evaluation of its therapeutic potential.

Introduction to the Compounds

The Investigational Agent: 2-Amino-4-phenyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

For the purpose of this guide, we will focus on a representative member of the 2-amino-quinoline-3-carbonitrile class, specifically a pyrano[3,2-c]quinoline derivative, which has demonstrated significant antiproliferative activity in preclinical studies.[2] While specific data for 2-Amino-4-methylquinoline-3-carbonitrile is not extensively available in the public domain, this closely related analog provides a strong basis for understanding the potential of this chemical scaffold. Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases like EGFR, BRAF, and HER-2, which are crucial for cancer cell growth and survival.[2][3]

The Comparators: Established Anticancer Drugs

To provide a robust benchmark for the performance of our investigational quinoline, we have selected three widely used anticancer drugs with distinct mechanisms of action.

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin is a cornerstone of chemotherapy. Its primary mechanism involves intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, ultimately leading to cell death.[4]

  • Paclitaxel: A member of the taxane family, Paclitaxel disrupts the normal function of microtubules. By stabilizing microtubules, it prevents their dynamic instability required for cell division, leading to mitotic arrest and apoptosis.[5]

  • Erlotinib: A targeted therapy, Erlotinib is a tyrosine kinase inhibitor that specifically targets the Epidermal Growth Factor Receptor (EGFR). By blocking the EGFR signaling pathway, it inhibits cancer cell proliferation and survival.[6]

Comparative In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for the investigational quinoline derivative and the selected standard anticancer drugs against two common cancer cell lines: A549 (non-small cell lung cancer) and MCF-7 (breast adenocarcinoma).

CompoundTarget/Mechanism of ActionIC50 in A549 Cells (µM)IC50 in MCF-7 Cells (µM)
Investigational Quinoline Derivative EGFR, BRAFV600E, HER-2 Inhibition~0.224[7]~0.228[7]
Doxorubicin DNA Intercalation, Topoisomerase II Inhibition0.4 - 4.3[8][9]0.65 - 1.65[8][10]
Paclitaxel Microtubule Stabilization~0.01[5]~0.064[11]
Erlotinib EGFR Tyrosine Kinase Inhibition23 - 29[6][12]>20[13]

Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology. The values presented here are a representative range from the cited literature.

From this data, the investigational quinoline derivative demonstrates potent cytotoxic activity in both A549 and MCF-7 cell lines, with IC50 values in the sub-micromolar range. Its potency appears to be significantly greater than that of Erlotinib in A549 cells and comparable to or more potent than Doxorubicin in both cell lines. Paclitaxel remains the most potent of the compared agents in these in vitro assays.

Mechanistic Insights: A Deeper Dive

The promising cytotoxicity of the quinoline derivative warrants a closer examination of its mechanism of action. Studies on related compounds suggest a multi-targeted approach, a highly desirable characteristic in cancer therapy to overcome resistance.[2][3]

Proposed Signaling Pathway Inhibition

The inhibitory activity of pyrano-quinoline derivatives against EGFR, BRAF, and HER-2 places them at the intersection of critical signaling pathways that drive tumorigenesis. The diagram below illustrates the potential points of intervention for our investigational compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER-2 HER2->RAS HER2->PI3K BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinoline Investigational Quinoline Derivative Quinoline->EGFR Inhibits Quinoline->HER2 Inhibits Quinoline->BRAF Inhibits

Caption: Proposed mechanism of action of the investigational quinoline derivative.

Experimental Protocols for Comparative Analysis

To ensure the reproducibility and validation of these findings, detailed experimental protocols are provided below. These protocols are based on standard methodologies in cancer cell biology.

Experimental Workflow Overview

The following diagram outlines the key steps in a typical in vitro comparative study of anticancer compounds.

cluster_assays Endpoint Assays start Start: Cancer Cell Culture (A549, MCF-7) seed Seed Cells in 96-well plates start->seed treat Treat with Serially Diluted Compounds seed->treat incubate Incubate for 48-72 hours treat->incubate mtt MTT Assay (Cytotoxicity) incubate->mtt annexin Annexin V/PI Staining (Apoptosis) incubate->annexin pi Propidium Iodide Staining (Cell Cycle) incubate->pi analyze Data Acquisition (Plate Reader, Flow Cytometer) mtt->analyze annexin->analyze pi->analyze end End: Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) analyze->end

Caption: Workflow for in vitro comparative analysis of anticancer compounds.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed A549 or MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the investigational quinoline, Doxorubicin, Paclitaxel, and Erlotinib for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Apoptosis (Annexin V/Propidium Iodide) Assay

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle (Propidium Iodide) Analysis

This assay determines the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

The investigational 2-amino-quinoline-3-carbonitrile derivative presented in this guide demonstrates significant potential as an anticancer agent. Its potent in vitro cytotoxicity against both lung and breast cancer cell lines, coupled with a promising multi-targeted mechanism of action, positions it as a compelling candidate for further preclinical and clinical development. The head-to-head comparison with established drugs like Doxorubicin, Paclitaxel, and Erlotinib provides a valuable context for its efficacy. The detailed experimental protocols included herein offer a framework for researchers to independently validate and expand upon these findings. As the landscape of cancer therapy continues to evolve towards more targeted and combination approaches, novel quinoline derivatives such as this hold the promise of contributing to the next generation of more effective and less toxic cancer treatments.

References

  • Synthesis and anticancer activity of 4-aminoquinazoline derivatives. (2021). ResearchGate. [Link]

  • Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways. (2019). Journal of Cellular and Molecular Medicine. [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2023). TÜBİTAK Academic Journals. [Link]

  • IC50 in doxorubicin-resistant MCF-7 cell lines. (n.d.). ResearchGate. [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (2023). RSC Advances. [Link]

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. (2016). Molecules. [Link]

  • Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol. (2020). International Journal of Molecular Sciences. [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF, and HER-2 inhibitors. (2023). ResearchGate. [Link]

  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. (n.d.). ResearchGate. [Link]

  • IC50 of compounds 8-17 and Erlotinib. (n.d.). ResearchGate. [Link]

  • Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells. (2017). PLOS ONE. [Link]

  • Three 4-aminoquinolines of antimalarial interest. (2006). Acta Crystallographica Section C: Crystal Structure Communications. [Link]

  • IC 50 values of paclitaxel in A549 attached and A549 floating cells. (n.d.). ResearchGate. [Link]

  • Synergistic Effect of Imperata cylindrica Root Extract and Erlotinib on A549 Lung Cancer Cell Viability. (2020). Pharmacognosy Journal. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2024). Frontiers in Chemistry. [Link]

  • IC50 Values of Different DOX Formulations and Blank Carriers Against... (n.d.). ResearchGate. [Link]

  • 2-Amino-4-aryl-9-methyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives (6a–h) … (n.d.). ResearchGate. [Link]

  • IC 50 values for erlotinib, afatinib and gemcitabine in pancreatic... (n.d.). ResearchGate. [Link]

  • Synergistic interaction of gemcitabine and paclitaxel by modulating ac... (2019). OncoTargets and Therapy. [Link]

  • Synergistic Effect of Taxol and Vincristine Against MCF-7 Cell Line. (2023). Brieflands. [Link]

  • Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity. (2007). Molecular Cancer Therapeutics. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society. [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2- c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (2025). PubMed. [Link]

Sources

comparative yield analysis of different 2-Amino-4-methylquinoline-3-carbonitrile synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. Among its derivatives, 2-amino-4-methylquinoline-3-carbonitrile stands out as a versatile building block for the synthesis of more complex heterocyclic systems with a wide range of biological activities. The efficient and high-yield synthesis of this key intermediate is, therefore, of significant interest to researchers in the pharmaceutical and chemical sciences.

This guide provides an in-depth comparative analysis of prominent synthetic methodologies for 2-Amino-4-methylquinoline-3-carbonitrile. We will delve into the experimental protocols, explore the mechanistic underpinnings of each approach, and present a clear, data-driven comparison of their respective yields and practical considerations. This analysis is designed to empower researchers to select the most suitable synthetic route based on their specific needs, whether they prioritize reaction speed, environmental impact, cost-effectiveness, or overall yield.

One-Pot, Three-Component Syntheses: A Modern Approach

The convergence of multiple reactants in a single synthetic operation, known as a one-pot reaction, has emerged as a powerful strategy in modern organic synthesis. This approach offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. For the synthesis of 2-Amino-4-methylquinoline-3-carbonitrile, two particularly effective one-pot methods are highlighted here: a green, microwave-assisted protocol using L-proline as a catalyst, and a cost-effective method employing ammonium chloride with conventional heating.

Method A: L-proline Catalyzed, Microwave-Assisted Synthesis in Water (The Green and Rapid Method)

This method champions the principles of green chemistry by utilizing a biodegradable catalyst (L-proline), an environmentally benign solvent (water), and energy-efficient microwave irradiation. The reaction proceeds with remarkable speed and often results in very high yields of the desired product.[1]

Experimental Protocol:

  • In a microwave-safe vessel, combine aniline (1 mmol), acetaldehyde (1 mmol), malononitrile (1 mmol), and L-proline (0.05 g, 5 mol%).

  • Add 10 mL of water to the mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 90°C for 30-60 seconds.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with water, and dried to afford pure 2-Amino-4-methylquinoline-3-carbonitrile.

Causality Behind Experimental Choices:

  • L-proline: This amino acid acts as a bifunctional catalyst. Its basic amine group activates the aldehyde, while the carboxylic acid group facilitates the condensation and cyclization steps.

  • Microwave Irradiation: Microwaves provide rapid and uniform heating, significantly accelerating the reaction rate compared to conventional heating methods.

  • Water: As a solvent, water is non-toxic, non-flammable, and readily available. It also plays a role in the reaction mechanism by promoting the solubility of the ionic intermediates.

Workflow for L-proline Catalyzed Synthesis:

cluster_reactants Reactants cluster_conditions Conditions Aniline Aniline Process One-Pot Reaction Aniline->Process Acetaldehyde Acetaldehyde Acetaldehyde->Process Malononitrile Malononitrile Malononitrile->Process Catalyst L-proline Catalyst->Process Solvent Water Solvent->Process Energy Microwave (90°C) Energy->Process Product 2-Amino-4-methylquinoline- 3-carbonitrile Process->Product

Caption: Workflow for the L-proline catalyzed, microwave-assisted synthesis.

Method B: Ammonium Chloride Catalyzed Synthesis with Conventional Heating (The Cost-Effective and Scalable Method)

This approach offers a practical and economical alternative, utilizing the inexpensive and readily available catalyst, ammonium chloride. While the reaction times are longer compared to the microwave-assisted method, it is highly amenable to larger-scale synthesis without the need for specialized equipment. Yields for analogous 2-amino-4-arylquinoline-3-carbonitriles have been reported to be as high as 92%.[2]

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add aniline (1 mmol), acetaldehyde (1 mmol), malononitrile (1 mmol), and ammonium chloride (10 mol%).

  • Add 15 mL of ethanol to the mixture.

  • Heat the reaction mixture to 80°C and maintain it at reflux for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the final product.

Causality Behind Experimental Choices:

  • Ammonium Chloride (NH₄Cl): This mild Lewis acid catalyst activates the carbonyl group of acetaldehyde, facilitating the initial Knoevenagel condensation with malononitrile. It is also proposed to play a role in the subsequent cyclization and aromatization steps.

  • Ethanol: A commonly used solvent that effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

  • Conventional Heating: Provides a straightforward and easily scalable method for maintaining the required reaction temperature.

Workflow for Ammonium Chloride Catalyzed Synthesis:

cluster_reactants Reactants cluster_conditions Conditions Aniline Aniline Process One-Pot Reaction Aniline->Process Acetaldehyde Acetaldehyde Acetaldehyde->Process Malononitrile Malononitrile Malononitrile->Process Catalyst Ammonium Chloride Catalyst->Process Solvent Ethanol Solvent->Process Energy Conventional Heat (80°C) Energy->Process Product 2-Amino-4-methylquinoline- 3-carbonitrile Process->Product

Caption: Workflow for the ammonium chloride catalyzed synthesis with conventional heating.

The Classical Alternative: Friedländer Annulation

The Friedländer synthesis is a cornerstone in quinoline chemistry, providing a versatile route to a wide array of substituted quinolines.[3][4] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acidic or basic conditions.

For the synthesis of 2-Amino-4-methylquinoline-3-carbonitrile, a plausible Friedländer approach would involve the reaction of 2-aminobenzonitrile with ethyl acetoacetate or a related β-keto nitrile.

General Reaction Scheme:

The reaction proceeds through an initial condensation to form an enamine or an imine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline ring system. The choice of catalyst (acid or base) can influence the reaction rate and selectivity.

Mechanistic Pathway of Friedländer Annulation:

Reactant1 2-Aminobenzonitrile Intermediate1 Enamine/Imine Intermediate Reactant1->Intermediate1 Reactant2 Ethyl Acetoacetate Reactant2->Intermediate1 Catalyst Acid or Base Catalyst Catalyst->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Product 2-Amino-4-methylquinoline- 3-carbonitrile Intermediate2->Product

Caption: Generalized mechanistic pathway for the Friedländer synthesis.

While the Friedländer synthesis is highly versatile, a specific, high-yield protocol for 2-Amino-4-methylquinoline-3-carbonitrile is not as readily found in the literature compared to the one-pot, three-component methods. This may be due to the potential for side reactions or lower yields under certain conditions. However, for the synthesis of specifically substituted quinolines where the starting materials are readily available, the Friedländer annulation remains a valuable tool in the synthetic chemist's arsenal.

Comparative Performance Analysis

The following table provides a summary of the key performance indicators for the two detailed one-pot synthesis methods. The data for yield is based on reports for structurally similar 2-amino-4-arylquinoline-3-carbonitriles and represents a strong expectation for the synthesis of the 4-methyl derivative.

ParameterMethod A: L-proline/MicrowaveMethod B: Ammonium Chloride/Conventional Heat
Yield (%) Up to 99%[1]Up to 92%[2]
Reaction Time 30-60 seconds[1]4-6 hours
Temperature (°C) 90°C[1]80°C[2]
Catalyst L-proline (organocatalyst)Ammonium Chloride (inorganic salt)
Solvent WaterEthanol
Advantages - Extremely rapid- Environmentally friendly- High yields- Simple work-up- Cost-effective catalyst- Readily scalable- Uses common lab equipment- High yields
Disadvantages - Requires a microwave reactor- May not be suitable for very large scale- Longer reaction times- Use of organic solvent

Conclusion and Recommendations

For researchers seeking a rapid, high-yielding, and environmentally conscious method for the synthesis of 2-Amino-4-methylquinoline-3-carbonitrile, the L-proline catalyzed, microwave-assisted synthesis in water (Method A) is the superior choice. Its remarkably short reaction times and use of a green solvent and catalyst align well with the principles of modern, sustainable chemistry.

For applications where cost and scalability are the primary drivers, the ammonium chloride catalyzed method with conventional heating (Method B) presents a highly viable and robust alternative. Its use of inexpensive reagents and standard laboratory equipment makes it an attractive option for large-scale production.

The Friedländer annulation , while a classic and versatile method, may require more optimization for this specific target molecule to achieve yields comparable to the one-pot, three-component reactions. However, its adaptability makes it a valuable route to consider for the synthesis of a broader range of quinoline derivatives.

Ultimately, the choice of synthetic method will depend on the specific priorities and available resources of the research laboratory or production facility. This guide provides the necessary data and insights to make an informed decision, enabling the efficient and effective synthesis of the valuable building block, 2-Amino-4-methylquinoline-3-carbonitrile.

References

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline- 3-Carbonitriles. (n.d.). African Journal of Biomedical Research. Retrieved January 26, 2026, from [Link]

  • Greener one pot synthesis of 2-amino-4-arylquinoline-3- carbonitriles in neat water under microwaves. (n.d.). Sciforum. Retrieved January 26, 2026, from [Link]

  • Catalytic synthesis method of p-aminobenzonitrile. (n.d.). Google Patents.
  • Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. (2012). PMC. Retrieved January 26, 2026, from [Link]

  • The Friedländer Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • L-Proline, 2-methyl-. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]

  • N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3- Acyl-2-alkyl(aryl)-4-hydroxyquinolines and - Semantic Scholar. (2022). Semantic Scholar. Retrieved January 26, 2026, from [Link]

  • One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. (2012). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. (2022). Connect Journals. Retrieved January 26, 2026, from [Link]

  • Proline Derivatives in Organic Synthesis. (2007). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones. (2022). NIH. Retrieved January 26, 2026, from [Link]

  • Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (n.d.). Google Patents.
  • A Facile One-Pot Synthesis of Series of 2-Aminoquinoline-3 Carbonitrile Derivatives by Using Magnetite Nanoparticle Catalyst. (2024). BPAS Journals. Retrieved January 26, 2026, from [Link]

  • l-Proline catalyzed multi-component synthesis of N-pyridyl-tetrahydroisoquinolines and their α-C(sp3)–H oxygenation. (2023). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved January 26, 2026, from [Link]

  • A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. (2014). PMC. Retrieved January 26, 2026, from [Link]

  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Amino-4-methylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 2-Amino-4-methylquinoline-3-carbonitrile

This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the safe handling and disposal of 2-Amino-4-methylquinoline-3-carbonitrile. As a Senior Application Scientist, my objective is to equip you with the necessary knowledge to manage this compound responsibly, ensuring both personal safety and the integrity of your research. The causality behind each recommendation is explained to build a foundational understanding of safe laboratory practices.

Hazard Assessment and Risk Profile

2-Amino-4-methylquinoline-3-carbonitrile (C₁₁H₉N₃) is a complex organic molecule whose hazard profile necessitates stringent safety controls.[1][2] The primary risks are associated with its toxicity upon exposure through multiple routes and its irritant properties.[2] Understanding these hazards is the cornerstone of selecting appropriate PPE.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]

These classifications indicate that the compound can cause significant harm upon short-term exposure. The presence of the nitrile group (-CN) and the quinoline ring structure are key contributors to its toxicological profile, demanding a comprehensive barrier-based approach to handling.

Core Directive: Personal Protective Equipment (PPE)

PPE is the final and most personal line of defense against chemical exposure. Its selection must be directly correlated with the identified risks. For 2-Amino-4-methylquinoline-3-carbonitrile, a multi-layered PPE strategy is mandatory.

Summary of Required PPE
Hazard RouteGHS ClassificationRequired PPERationale
Inhalation H332: Harmful if inhaledH335: May cause respiratory irritationNIOSH-approved respirator (N95 minimum for powders), used within a certified chemical fume hood.Prevents inhalation of fine powder, which can cause systemic toxicity and respiratory tract irritation.[2][3] A fume hood provides primary containment.[4]
Dermal (Skin) H312: Harmful in contact with skinH315: Causes skin irritationDouble-gloving with powder-free nitrile gloves.Disposable, solid-front laboratory coat with tight-fitting cuffs.[5][6]Nitrile offers good chemical resistance. Double-gloving provides a backup barrier.[6] A coated lab coat prevents permeation of the chemical onto personal clothing.[7]
Ocular (Eye/Face) H319: Causes serious eye irritationANSI Z87.1-compliant safety goggles or a full-face shield.[8]Protects against accidental splashes or airborne particles of the compound, which can cause severe and immediate eye damage.[2]
Ingestion H302: Harmful if swallowedStrict prohibition of eating, drinking, or smoking in the laboratory.[9]Prevents accidental ingestion through hand-to-mouth contact. This is an administrative control, reinforced by proper hygiene.[10]

Experimental Protocol: Safe Handling Workflow

Adherence to a systematic workflow is critical for minimizing exposure risk. The following steps provide a self-validating system for handling 2-Amino-4-methylquinoline-3-carbonitrile.

Step 1: Preparation and Engineering Controls
  • Designate Work Area: All handling of the solid compound must occur within a certified chemical fume hood to control airborne particles.

  • Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware) and waste containers are present.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and operational.

Step 2: PPE Donning Procedure

Causality: The donning sequence is designed to move from the least "contaminated" to the most, ensuring that gloves, the final barrier, are pristine before handling the chemical.

  • Put on the disposable laboratory coat, ensuring it is fully buttoned.

  • Don safety goggles or a face shield.

  • If handling outside of a fume hood is unavoidable, a fit-tested NIOSH-approved respirator is required.[6][7]

  • Don the first pair of nitrile gloves.

  • Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[5]

Step 3: Handling the Compound
  • Carefully open the container inside the fume hood.

  • Use a dedicated spatula to weigh the desired amount of 2-Amino-4-methylquinoline-3-carbonitrile. Avoid creating dust.

  • If making a solution, add the solid to the solvent slowly to prevent splashing.

  • Once the transfer is complete, securely close the primary container.

Step 4: Decontamination and Doffing

Causality: The doffing sequence is the reverse of donning, designed to prevent contact with potentially contaminated PPE surfaces.

  • Decontaminate: Wipe down the work surface in the fume hood, any equipment used, and the exterior of the waste container with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

  • Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out, and dispose of them in the designated hazardous waste container.

  • Remove Lab Coat: Remove the lab coat by rolling it away from the body and dispose of it in the appropriate bin.

  • Remove Eye/Face Protection: Remove goggles or face shield.

  • Remove Inner Gloves: Remove the final pair of gloves and dispose of them.

  • Wash Hands: Immediately wash hands thoroughly with soap and water.[8][9]

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A Assess Risks & Review SDS B Verify Fume Hood & Eyewash A->B C Don Full PPE (Coat, Goggles, Double Gloves) B->C D Weigh & Transfer Chemical C->D Begin Work E Close Primary Container D->E F Decontaminate Workspace & Equipment E->F End Transfer G Segregate & Seal Hazardous Waste F->G H Doff PPE in Sequence G->H I Wash Hands Thoroughly H->I J Arrange for Professional Waste Disposal I->J

Caption: Workflow for Safely Handling 2-Amino-4-methylquinoline-3-carbonitrile.

Emergency Procedures

In the event of an exposure, immediate and correct action is vital.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[11] Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[9][11] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and future exposures.

  • Contaminated PPE: All disposable PPE (gloves, lab coats, etc.) that has come into contact with the compound must be considered hazardous waste.[4] Place these items in a clearly labeled, sealed hazardous waste container.[4]

  • Chemical Waste: Unused or waste 2-Amino-4-methylquinoline-3-carbonitrile, as well as any solutions, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4][8]

  • Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[8][10] All waste must be disposed of through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department, in accordance with all local, state, and federal regulations.[3][4]

By integrating these safety protocols, PPE requirements, and disposal plans into your standard operating procedures, you can effectively mitigate the risks associated with 2-Amino-4-methylquinoline-3-carbonitrile, fostering a secure and productive research environment.

References

  • 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS - Loba Chemie. (2016). Loba Chemie.[Link]

  • 6-Amino-2-methylquinoline - SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.[Link]

  • 2-Amino-4-methylquinoline-3-carbonitrile | C11H9N3 | CID 603064 - PubChem. National Center for Biotechnology Information.[Link]

  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET - Techno PharmChem. Techno PharmChem.[Link]

  • RIFM fragrance ingredient safety assessment, 2-methyl quinoline, CAS registry number 91-63-4. (2025). Food and Chemical Toxicology.[Link]

  • Personal protective equipment for preparing toxic drugs - GERPAC. (2013). GERPAC.[Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). American Society of Health-System Pharmacists.[Link]

  • Quinolines: Human health tier II assessment. (2015). Australian Government Department of Health.[Link]

  • Toxicological evaluation of the flavour ingredient 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid - PubMed. (2015). National Center for Biotechnology Information.[Link]

  • Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services.[Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022). Provista.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-methylquinoline-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-4-methylquinoline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.